ZK824859 hydrochloride
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(2R)-2-[6-[3-[3-(aminomethyl)phenyl]-5-methylphenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O4.ClH/c1-3-20(23(28)29)31-22-19(25)11-18(24)21(27-22)30-17-8-13(2)7-16(10-17)15-6-4-5-14(9-15)12-26;/h4-11,20H,3,12,26H2,1-2H3,(H,28,29);1H/t20-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACCKEPNGBUXQW-VEIFNGETSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)OC1=C(C=C(C(=N1)OC2=CC(=CC(=C2)C3=CC=CC(=C3)CN)C)F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClF2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Action of ZK824859 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Summary
ZK824859 hydrochloride is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in a variety of physiological and pathological processes, including fibrinolysis, cell migration, and tumor invasion. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory activity, the downstream signaling pathways affected, and relevant experimental protocols.
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency and selectivity of this compound have been quantified against human and mouse uPA, as well as other related proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | Species | IC50 (nM) |
| uPA | Human | 79 |
| tPA | Human | 1580 |
| Plasmin | Human | 1330 |
| uPA | Mouse | 410 |
| tPA | Mouse | 910 |
| Plasmin | Mouse | 1600 |
Data sourced from publicly available information.
Mechanism of Action: Inhibition of the uPA System
This compound exerts its pharmacological effect by directly inhibiting the enzymatic activity of urokinase plasminogen activator (uPA). uPA is a key component of a proteolytic cascade that plays a critical role in the degradation of the extracellular matrix (ECM).
The primary mechanism involves the following steps:
-
Binding to uPA: this compound binds to the active site of uPA, preventing it from converting its substrate, plasminogen, into the active protease, plasmin.
-
Inhibition of Plasmin Generation: By blocking plasminogen activation, this compound effectively reduces the levels of active plasmin.
-
Suppression of Extracellular Matrix Degradation: Plasmin is a broad-spectrum protease that can degrade various components of the ECM and activate matrix metalloproteinases (MMPs). By inhibiting plasmin formation, this compound indirectly prevents the breakdown of the ECM.
This inhibition of ECM degradation is crucial in pathological conditions where excessive uPA activity contributes to tissue invasion, such as in cancer metastasis.
Signaling Pathway
The inhibition of the uPA system by this compound is anticipated to impact downstream signaling pathways that are regulated by uPA and its receptor (uPAR). While direct studies on this compound's effect on these pathways are not extensively detailed in the public domain, inhibition of uPA is known to modulate pathways such as the PI3K/Akt signaling cascade, which is involved in cell survival and proliferation.
Figure 1: Proposed signaling pathway affected by this compound.
Experimental Protocols
While specific, detailed experimental protocols for this compound are proprietary, this section outlines general methodologies commonly employed for the evaluation of uPA inhibitors.
In Vitro uPA Inhibition Assay (General Protocol)
This assay is used to determine the IC50 value of a test compound against uPA.
Materials:
-
Human or mouse recombinant uPA
-
Chromogenic or fluorogenic uPA substrate (e.g., S-2444 or a substrate coupled to p-nitroaniline)
-
Assay buffer (e.g., Tris-HCl buffer at physiological pH)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the uPA enzyme to each well.
-
Add the different concentrations of the test compound to the respective wells. Include a control well with solvent only.
-
Incubate the plate for a predetermined time at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Add the uPA substrate to all wells to initiate the enzymatic reaction.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the uPA activity.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: General workflow for an in vitro uPA inhibition assay.
In Vivo Efficacy in a Chronic Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model (General Protocol)
This model is often used to study the effects of therapeutic agents on neuroinflammation and demyelination, pathologies where uPA is implicated.
Animals:
-
Female C57BL/6 mice (8-12 weeks old)
Induction of EAE:
-
Mice are immunized subcutaneously with an emulsion of Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant (CFA).
-
On the day of immunization and 48 hours later, mice receive an intraperitoneal injection of pertussis toxin.
Treatment:
-
Mice are randomly assigned to treatment and vehicle control groups.
-
This compound is administered, for example, twice daily (b.i.d.) via oral gavage at specified doses (e.g., 10, 25, 50 mg/kg) starting from the day of immunization or after the onset of clinical signs.
Monitoring and Endpoints:
-
Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5 (0 = no signs, 5 = moribund).
-
Body weight is recorded daily.
-
At the end of the study, spinal cords and brains can be collected for histological analysis to assess inflammation and demyelination.
Figure 3: General workflow for an in vivo EAE model study.
Conclusion
This compound is a selective inhibitor of urokinase plasminogen activator. Its mechanism of action is centered on the direct inhibition of uPA's enzymatic activity, leading to a reduction in plasmin generation and subsequent degradation of the extracellular matrix. This activity suggests its potential therapeutic utility in diseases characterized by excessive uPA activity, such as cancer and certain inflammatory conditions. Further research is warranted to fully elucidate its effects on downstream signaling pathways and to confirm its efficacy and safety in various disease models.
ZK824859 Hydrochloride: A Technical Guide to its Urokinase Plasminogen Activator (uPA) Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ZK824859 hydrochloride, a potent and selective inhibitor of the urokinase plasminogen activator (uPA). The document details the uPA-uPAR signaling pathway, the mechanism of action of this compound, its inhibitory activity and selectivity, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals involved in drug development, particularly in the fields of oncology, inflammation, and neurodegenerative diseases where the uPA system is a key therapeutic target.
Introduction to the Urokinase Plasminogen Activator (uPA) System
The urokinase plasminogen activator (uPA) system is a crucial enzymatic cascade involved in extracellular matrix (ECM) remodeling, cell migration, and tissue invasion. It plays a significant role in various physiological processes, including wound healing and angiogenesis. However, its dysregulation is implicated in numerous pathological conditions, most notably cancer metastasis, inflammation, and neurodegenerative diseases like multiple sclerosis.
The central components of this system are the serine protease uPA and its high-affinity cell surface receptor, the urokinase plasminogen activator receptor (uPAR). The binding of uPA to uPAR initiates a proteolytic cascade that leads to the conversion of the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, can degrade various components of the ECM and activate other proteases, such as matrix metalloproteinases (MMPs), facilitating cell migration and invasion. Beyond its enzymatic role, the uPA-uPAR interaction also triggers intracellular signaling pathways that regulate cell proliferation, survival, and motility.
This compound: A Selective uPA Inhibitor
This compound is a small molecule inhibitor designed to selectively target the enzymatic activity of uPA. Its development represents a promising therapeutic strategy to counteract the pathological consequences of an overactive uPA system.
Mechanism of Action
This compound functions as a competitive inhibitor of uPA. It binds to the active site of the enzyme, preventing the binding of its natural substrate, plasminogen. This direct inhibition of uPA's catalytic activity effectively halts the downstream proteolytic cascade, thereby reducing ECM degradation and subsequent cell invasion and migration. The selectivity of ZK824859 for uPA over other related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin, is a key attribute, potentially minimizing off-target effects.
Quantitative Data
The inhibitory potency and selectivity of this compound have been quantified through in vitro enzymatic assays. The following tables summarize the available data.
Table 1: Inhibitory Activity of this compound against Human Proteases
| Target Protease | IC50 (nM) |
| Human uPA | 79[1][2] |
| Human tPA | 1580[1][2] |
| Human Plasmin | 1330[1][2] |
Table 2: Inhibitory Activity of ZK824859 against Mouse Proteases
| Target Protease | IC50 (nM) |
| Mouse uPA | 410[1][2] |
| Mouse tPA | 910[1][2] |
| Mouse Plasmin | 1600[1][2] |
Signaling Pathways
The inhibition of uPA by this compound primarily impacts the proteolytic cascade initiated by the uPA-uPAR system. However, by blocking the enzymatic activity of uPA, it can indirectly influence downstream signaling events that are dependent on plasmin-mediated activation of growth factors and other signaling molecules.
Experimental Protocols
Detailed experimental protocols for the specific determination of IC50 values for this compound were not available in the primary cited literature or its supplementary information. However, a general protocol for a chromogenic uPA inhibition assay, commonly used for such determinations, is provided below.
General Protocol: Chromogenic uPA Inhibition Assay
This assay measures the ability of an inhibitor to block the catalytic activity of uPA, which is quantified by the cleavage of a chromogenic substrate.
Materials:
-
Human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.5, containing NaCl and a mild detergent like Tween-20)
-
This compound (or other test inhibitors)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of test concentrations.
-
In a 96-well microplate, add a fixed amount of human uPA to each well.
-
Add the different concentrations of the inhibitor to the wells containing uPA. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic uPA substrate to all wells.
-
Immediately measure the absorbance at 405 nm at time zero and then at regular intervals for a defined period (e.g., every minute for 10-20 minutes) using a microplate reader.
-
Calculate the rate of substrate cleavage (change in absorbance per unit time) for each inhibitor concentration.
-
Plot the percentage of uPA inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of uPA activity, by fitting the data to a suitable dose-response curve.
Selectivity Profiling
To determine the selectivity of this compound, similar chromogenic assays would be performed using other serine proteases like tPA and plasmin, each with their respective specific chromogenic substrates. The IC50 values obtained for these proteases are then compared to the IC50 value for uPA to calculate the selectivity ratio.
Conclusion
This compound is a potent and selective inhibitor of urokinase plasminogen activator. Its ability to specifically block the catalytic activity of uPA makes it a valuable tool for studying the physiological and pathological roles of the uPA system. Furthermore, its demonstrated efficacy in preclinical models suggests its potential as a therapeutic agent for diseases driven by excessive uPA activity, such as cancer and multiple sclerosis. This technical guide provides a foundational understanding of this compound and its interaction with the uPA pathway, intended to support further research and development efforts in this promising area.
References
ZK824859 Hydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK824859 hydrochloride is a potent and selective small molecule inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in the progression of various diseases, including multiple sclerosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It includes detailed experimental protocols, quantitative data on its inhibitory activity, and a visualization of the relevant biological pathway, serving as a valuable resource for researchers in the fields of medicinal chemistry and drug development.
Discovery and Rationale
This compound was identified through a drug discovery program aimed at developing selective inhibitors of uPA for the potential treatment of multiple sclerosis.[1] The rationale for targeting uPA stems from its role in the inflammatory and neurodegenerative processes characteristic of the disease.
Mechanism of Action
Urokinase plasminogen activator is a key enzyme in the plasminogen activation system. It converts the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, degrades components of the extracellular matrix, a process that is crucial for cell migration and tissue remodeling. In pathological conditions such as multiple sclerosis, overexpression of uPA can lead to excessive breakdown of the blood-brain barrier and inflammatory cell infiltration into the central nervous system. This compound exerts its therapeutic effect by selectively inhibiting the catalytic activity of uPA, thereby mitigating these detrimental processes.
Quantitative Data
The inhibitory activity of this compound was assessed against human and mouse serine proteases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme Target | Species | IC50 (nM) |
| uPA | Human | 79 |
| tPA | Human | 1580 |
| Plasmin | Human | 1330 |
| uPA | Mouse | 410 |
| tPA | Mouse | 910 |
| Plasmin | Mouse | 1600 |
Table 1: In vitro inhibitory activity of this compound against various serine proteases.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the procedures outlined by Islam et al. (2018). The following represents a generalized synthetic scheme.
A detailed, step-by-step protocol for the synthesis of this compound is proprietary and not publicly available in the provided search results. The following is a conceptual workflow based on common organic synthesis techniques for similar compounds.
General Procedure:
-
Amide Coupling: A suitably substituted benzylamine derivative is coupled with a carboxylic acid derivative in the presence of a coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an appropriate aprotic solvent (e.g., DMF, CH2Cl2). The reaction is typically stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is subjected to an aqueous work-up to remove water-soluble byproducts. The crude product is then purified using column chromatography on silica gel.
-
Salt Formation: The purified free base of ZK824859 is dissolved in a suitable solvent (e.g., diethyl ether, methanol) and treated with a solution of hydrogen chloride in a non-protic solvent (e.g., diethyl ether) to precipitate the hydrochloride salt.
-
Isolation and Characterization: The resulting solid is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield this compound. The final product is characterized by analytical techniques such as NMR, mass spectrometry, and HPLC to confirm its identity and purity.
In Vitro Enzyme Inhibition Assays
The inhibitory potency of this compound against uPA, tPA, and plasmin was determined using chromogenic substrate assays.
General Protocol:
-
Reagents:
-
Assay Buffer: Tris-HCl buffer with appropriate pH and ionic strength.
-
Enzymes: Recombinant human or mouse uPA, tPA, and plasmin.
-
Substrates: Chromogenic substrates specific for each enzyme (e.g., S-2444 for uPA).
-
Test Compound: this compound dissolved in DMSO.
-
-
Procedure:
-
The assays are performed in a 96-well microplate format.
-
The enzyme and various concentrations of the inhibitor are pre-incubated in the assay buffer.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The change in absorbance over time is measured using a microplate reader at a wavelength of 405 nm.
-
The initial reaction rates are calculated from the linear portion of the absorbance curves.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
In Vivo Efficacy in an Experimental Autoimmune Encephalomyelitis (EAE) Model
The in vivo efficacy of this compound was evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a commonly used animal model for multiple sclerosis.
Protocol:
-
Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with myelin oligodendrocyte glycoprotein (MOG) peptide 35-55 emulsified in complete Freund's adjuvant (CFA), followed by administration of pertussis toxin.
-
Treatment: this compound is administered orally (p.o.) or intraperitoneally (i.p.) daily, starting from the day of immunization (prophylactic model) or after the onset of clinical signs (therapeutic model).
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are scored on a scale of 0 to 5, where 0 represents no signs of disease and 5 represents a moribund state.
-
Data Analysis: The mean clinical scores for the treated and vehicle control groups are plotted over time. The efficacy of the compound is assessed by its ability to reduce the severity and/or delay the onset of clinical signs.
Signaling Pathway
This compound inhibits the uPA-mediated signaling cascade, which plays a critical role in neuroinflammation.
Conclusion
This compound is a promising, orally available, and selective inhibitor of urokinase plasminogen activator. Its ability to potently inhibit uPA and demonstrate efficacy in a preclinical model of multiple sclerosis highlights its potential as a therapeutic agent for neuroinflammatory diseases. The data and protocols presented in this guide provide a valuable resource for further research and development in this area.
References
ZK824859 Hydrochloride: A Selective Inhibitor of Urokinase Plasminogen Activator and its Role in Plasminogen Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of ZK824859 hydrochloride, a selective inhibitor of the urokinase plasminogen activator (uPA). The document details the inhibitory activity of this compound, its mechanism of action within the broader context of the uPA system, and its potential therapeutic implications. This guide includes quantitative data on its inhibitory potency, detailed experimental protocols for relevant assays, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to the Urokinase Plasminogen Activator (uPA) System
The urokinase plasminogen activator (uPA) system is a crucial enzymatic cascade involved in various physiological and pathological processes, including fibrinolysis, tissue remodeling, cell migration, and tumor invasion. The key components of this system are the serine protease uPA, its cell surface receptor (uPAR), and the plasminogen activator inhibitors (PAIs). uPA converts the zymogen plasminogen into the active protease plasmin, which in turn degrades components of the extracellular matrix (ECM) and activates other proteases like matrix metalloproteinases (MMPs). Dysregulation of the uPA system is implicated in several diseases, most notably in cancer metastasis and inflammatory conditions such as multiple sclerosis.
This compound has emerged as a potent and selective inhibitor of uPA, offering a valuable tool for studying the roles of this enzyme and as a potential therapeutic agent.
This compound: Inhibitory Profile
This compound is a small molecule inhibitor that demonstrates high selectivity for human urokinase plasminogen activator. Its inhibitory activity has been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against human and mouse uPA, as well as its selectivity over other related serine proteases like tissue plasminogen activator (tPA) and plasmin, are summarized in the table below.
| Target Enzyme | Species | IC50 (nM) |
| Urokinase Plasminogen Activator (uPA) | Human | 79 |
| Tissue Plasminogen Activator (tPA) | Human | 1580 |
| Plasmin | Human | 1330 |
| Urokinase Plasminogen Activator (uPA) | Mouse | 410 |
| Tissue Plasminogen Activator (tPA) | Mouse | 910 |
| Plasmin | Mouse | 1600 |
Mechanism of Action and Signaling Pathways
This compound exerts its effect by directly inhibiting the catalytic activity of uPA. By binding to the active site of the enzyme, it prevents the conversion of plasminogen to plasmin. This inhibition disrupts the downstream signaling cascades initiated by the uPA-uPAR interaction.
The binding of uPA to its receptor, uPAR, not only localizes proteolytic activity to the cell surface but also initiates intracellular signaling pathways that promote cell migration, proliferation, and survival. These pathways often involve the activation of receptor tyrosine kinases and integrins, leading to the activation of downstream effectors such as the Ras-MAPK and PI3K-Akt pathways. By inhibiting uPA, this compound can indirectly modulate these signaling events.
uPA-uPAR Signaling Pathway
The following diagram illustrates the central role of uPA in plasminogen activation and the subsequent signaling cascades. This compound acts by blocking the initial enzymatic step.
preclinical studies of ZK824859 hydrochloride
An extensive search for preclinical studies of ZK824859 hydrochloride has yielded no publicly available data. This suggests that this compound may be an internal research compound that was not advanced into later stages of development or that its research findings were not published in accessible literature.
Due to the absence of any primary or secondary research data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.
For researchers, scientists, and drug development professionals interested in this area, the following general approach is recommended when investigating a novel compound where public information is scarce:
-
Internal Data Review: If this compound is part of an internal discovery program, a thorough review of all internal documentation, including laboratory notebooks, internal reports, and presentations, is the primary step.
-
Alternative Nomenclature Search: Investigate if the compound was ever assigned a different internal code, a generic name, or a patent number. Searching patent databases with the chemical structure of this compound (if known) could reveal related information.
-
PI/Company-Specific Searches: If the principal investigator or the company that developed the compound is known, searching for their publications or patents around the relevant time frame might provide clues or data on related compounds.
-
Chemical Structure Similarity Searches: Using chemical databases like SciFinder, Reaxys, or PubChem, a search for compounds with similar chemical structures might identify analogs with published preclinical data, which could provide insights into the potential mechanism of action, pharmacokinetics, and toxicological profile of this compound.
Without any foundational data, the creation of the requested in-depth technical guide on this compound cannot be fulfilled at this time.
ZK824859 Hydrochloride: A Comprehensive Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target selectivity profile of ZK824859 hydrochloride, a potent and selective inhibitor of the urokinase plasminogen activator (uPA). The information presented herein is intended to support further research and development efforts in therapeutic areas where uPA plays a critical role.
Executive Summary
This compound is an orally available small molecule that demonstrates high selectivity for human urokinase plasminogen activator (uPA) over other related serine proteases, such as tissue plasminogen activator (tPA) and plasmin. This selectivity profile suggests its potential as a therapeutic agent in diseases where elevated uPA activity is a key pathological driver, including certain cancers and inflammatory conditions like multiple sclerosis. This document summarizes the quantitative inhibitory activity of this compound, details the experimental methodologies for assessing its activity, and provides visual representations of the relevant signaling pathways.
Target Selectivity Profile
The inhibitory activity of this compound was assessed against a panel of serine proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below, highlighting the compound's selectivity for human uPA.
Table 1: Inhibitory Activity of this compound against Human Serine Proteases
| Target Enzyme | IC50 (nM) |
| Human uPA | 79[1] |
| Human tPA | 1580[1] |
| Human Plasmin | 1330[1] |
Table 2: Inhibitory Activity of ZK824859 (free base) against Mouse Serine Proteases
| Target Enzyme | IC50 (nM) |
| Mouse uPA | 410[1] |
| Mouse tPA | 910[1] |
| Mouse Plasmin | 1600[1] |
Note: The data indicates that ZK824859 is approximately 20-fold more selective for human uPA over human tPA and about 17-fold more selective for human uPA over human plasmin. The potency and selectivity are reduced in the mouse orthologs.[1]
Experimental Protocols
The determination of the IC50 values for this compound against uPA, tPA, and plasmin was performed using in vitro enzyme inhibition assays. The following protocols are representative of the methodologies employed, based on standard chromogenic assays for these serine proteases.
uPA Inhibition Assay (Chromogenic)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of uPA. The assay measures the conversion of a chromogenic substrate by plasmin, which is generated from plasminogen by uPA.
Materials:
-
Human urokinase plasminogen activator (uPA)
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4 with 0.01% Tween-20)
-
This compound (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution to the desired test concentrations.
-
In a 96-well plate, add a solution of human uPA and human plasminogen to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the chromogenic plasmin substrate to each well.
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for a set duration (e.g., 30-60 minutes).
-
The rate of substrate cleavage is determined from the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated relative to the vehicle control, and IC50 values are determined by fitting the data to a four-parameter logistic equation.
tPA and Plasmin Inhibition Assays (Chromogenic)
Similar chromogenic assays are used to determine the inhibitory activity of this compound against tPA and plasmin.
-
For the tPA inhibition assay: Human tPA is used in place of uPA, and a fibrin or fibrin-like cofactor may be included to enhance tPA activity. The subsequent steps of plasminogen activation and chromogenic substrate cleavage are measured.
-
For the plasmin inhibition assay: Human plasmin is directly added to the wells, and its ability to cleave a chromogenic substrate in the presence of this compound is measured. This is a direct assay of plasmin activity, bypassing the need for a plasminogen activator.
The general procedure, including inhibitor addition, incubation, and kinetic reading, remains consistent with the uPA inhibition assay.
Signaling Pathways and Experimental Workflow
Urokinase Plasminogen Activator (uPA) Signaling Pathway
The uPA system plays a central role in extracellular matrix (ECM) degradation, cell migration, and tissue remodeling.[2] The binding of uPA to its receptor (uPAR) on the cell surface localizes the proteolytic activity, leading to the conversion of plasminogen to plasmin. Plasmin, a broad-spectrum protease, can degrade various ECM components and activate matrix metalloproteinases (MMPs), further contributing to ECM breakdown.[3] This cascade is implicated in both physiological processes and in pathological conditions such as tumor invasion and metastasis.[2]
Caption: The uPA signaling cascade and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
The process of determining the IC50 value for an inhibitor like this compound involves a series of systematic steps, from reagent preparation to data analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a potent and selective non-amidine inhibitor of human factor Xa [ouci.dntb.gov.ua]
ZK824859 Hydrochloride: A Technical Guide to its Inhibitory Profile Against uPA, tPA, and Plasmin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the inhibitory activity of ZK824859 hydrochloride against key serine proteases of the fibrinolytic system: urokinase-type plasminogen activator (uPA), tissue-type plasminogen activator (tPA), and plasmin. This document summarizes the available quantitative data, outlines a representative experimental protocol for determining inhibitory activity, and presents key signaling pathways involving these proteases.
Inhibitory Potency (IC50) of this compound
This compound is a selective inhibitor of urokinase plasminogen activator (uPA). Its inhibitory potency, as determined by half-maximal inhibitory concentration (IC50) values, demonstrates selectivity for uPA over other related serine proteases like tPA and plasmin. The IC50 values for both human and murine enzymes are summarized below.
| Target Enzyme | Species | IC50 (nM) |
| uPA | Human | 79 |
| tPA | Human | 1580 |
| Plasmin | Human | 1330 |
| uPA | Mouse | 410 |
| tPA | Mouse | 910 |
| Plasmin | Mouse | 1600 |
Experimental Protocol: Determination of IC50 Values
The following is a representative experimental protocol for determining the IC50 values of a test compound like this compound against uPA, tPA, and plasmin using a chromogenic substrate-based assay. This method measures the enzymatic activity by monitoring the color change produced by the cleavage of a specific substrate.
Materials:
-
Enzymes: Human or mouse uPA, tPA, and plasmin (recombinant, purified).
-
Substrates:
-
uPA-specific chromogenic substrate (e.g., S-2444, pyro-Glu-Gly-Arg-pNA-HCl).
-
tPA-specific chromogenic substrate (e.g., S-2288, H-D-Ile-Pro-Arg-pNA-diHCl).
-
Plasmin-specific chromogenic substrate (e.g., S-2251, H-D-Val-Leu-Lys-pNA-diHCl).
-
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing NaCl (e.g., 100 mM) and a carrier protein (e.g., 0.01% BSA).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Enzyme Preparation: Prepare working solutions of each enzyme (uPA, tPA, plasmin) in the assay buffer to a final concentration that yields a linear rate of substrate cleavage over the desired reaction time.
-
Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in assay buffer to obtain a range of concentrations to be tested.
-
Assay Setup:
-
To each well of the 96-well microplate, add the assay buffer.
-
Add a fixed volume of the respective enzyme solution to each well.
-
Add a corresponding volume of the diluted this compound or vehicle control (buffer with the same concentration of solvent used for the inhibitor) to the wells.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the specific chromogenic substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. Record data at regular intervals (e.g., every minute) for a specified duration (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of uPA, tPA, and plasmin, as well as a generalized workflow for the IC50 determination assay.
ZK824859 Hydrochloride: An In-Depth Technical Guide to In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824859 hydrochloride is a potent and selective, orally available small molecule inhibitor of urokinase plasminogen activator (uPA). This document provides a comprehensive overview of the available in vivo efficacy data for this compound, with a focus on its potential therapeutic applications in neuroinflammatory and other diseases. The information presented herein is intended to serve as a technical guide for researchers and drug development professionals interested in the preclinical evaluation of this compound.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of uPA, a serine protease that plays a crucial role in various physiological and pathological processes. uPA converts plasminogen to plasmin, which in turn degrades extracellular matrix components and activates matrix metalloproteinases (MMPs).[1][2] By inhibiting uPA, this compound can modulate cell adhesion, migration, and tissue remodeling, processes that are central to inflammation, tumor invasion, and metastasis.[1][2][3]
The compound exhibits selectivity for uPA over other related proteases such as tissue plasminogen activator (tPA) and plasmin. The IC50 values for ZK824859 are 79 nM for human uPA, 1580 nM for human tPA, and 1330 nM for human plasmin. In mouse models, it is about five-fold less potent, with an IC50 of 410 nM for mouse uPA.
In Vivo Efficacy Studies
The primary in vivo efficacy data for this compound comes from a study in a mouse model of Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for multiple sclerosis.
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To evaluate the prophylactic efficacy of this compound in preventing the onset and progression of clinical signs of EAE in mice.
Key Findings: In a chronic mouse EAE model, oral administration of this compound at a dose of 50 mg/kg twice daily (b.i.d.) for 25 days completely prevented the development of clinical signs of the disease. Lower doses of 25 mg/kg and 10 mg/kg b.i.d. did not show any significant effect on clinical scores.
Data Summary:
| Animal Model | Compound | Dosing Regimen | Duration | Efficacy Endpoint | Outcome |
| Chronic Mouse EAE | This compound | 10 mg/kg b.i.d. | 25 days | Clinical Score | No effect |
| Chronic Mouse EAE | This compound | 25 mg/kg b.i.d. | 25 days | Clinical Score | No effect |
| Chronic Mouse EAE | This compound | 50 mg/kg b.i.d. | 25 days | Clinical Score | Complete prevention of disease development |
Experimental Protocols
While the specific protocol for the this compound EAE study is not publicly available, a standard protocol for inducing chronic EAE in C57BL/6 mice is detailed below. It is highly probable that a similar methodology was employed.
Induction of Chronic EAE in C57BL/6 Mice
This protocol is based on active immunization with Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.[4][5]
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: On Day 0, prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55. Ensure a stable water-in-oil emulsion is formed.
-
Immunization: Anesthetize the mice and administer a total of 100-200 µg of MOG35-55 in 100-200 µL of the emulsion subcutaneously, typically split between two sites on the flank.
-
Pertussis Toxin Administration: On Day 0 and Day 2, administer 100-200 ng of PTX in PBS via intraperitoneal injection.
-
Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from Day 7 post-immunization. Use a standardized scoring system:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Compound Administration: this compound would be administered orally (e.g., by gavage) twice daily, starting from the day of immunization (prophylactic model) and continuing for the duration of the study (e.g., 25 days).
Signaling Pathways and Visualizations
The inhibition of uPA by this compound interferes with a complex signaling network that is crucial in neuroinflammation.
uPA/uPAR Signaling Pathway in Neuroinflammation
The binding of uPA to its receptor, uPAR, on the surface of cells like microglia and infiltrating immune cells, initiates a cascade of events.[6] This includes the generation of plasmin, which can degrade the extracellular matrix, facilitating cell migration across the blood-brain barrier. Furthermore, the uPA/uPAR complex can interact with other cell surface receptors, such as integrins and G-protein coupled receptors, to activate intracellular signaling pathways like PI3K/AKT, JAK/STAT, and MAPK/ERK.[7] These pathways regulate cellular processes including proliferation, migration, and survival, all of which are implicated in the pathogenesis of neuroinflammatory diseases.[7]
Caption: uPA/uPAR signaling and its inhibition by ZK824859.
Experimental Workflow for EAE Study
The following diagram illustrates a typical workflow for a prophylactic in vivo efficacy study of this compound in the EAE model.
References
- 1. asu.elsevierpure.com [asu.elsevierpure.com]
- 2. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 5. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglia and the urokinase plasminogen activator receptor/uPA system in innate brain inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Therapeutic Potential of Dimethyl Fumarate in Multiple Sclerosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiple sclerosis (MS) is a chronic, inflammatory, and neurodegenerative disease of the central nervous system (CNS). The pathological hallmark of MS is the autoimmune-mediated destruction of myelin, the protective sheath surrounding nerve fibers, which leads to a wide range of neurological disabilities. While there is no cure for MS, several disease-modifying therapies (DMTs) are available to manage the disease course. Among these, Dimethyl Fumarate (DMF), an oral therapeutic, has emerged as a significant treatment option for relapsing forms of MS. This technical guide provides an in-depth overview of the therapeutic potential of DMF, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Mechanism of Action
The precise mechanism of action of Dimethyl Fumarate in multiple sclerosis is not entirely understood but is believed to be multifactorial, involving both immunomodulatory and neuroprotective effects. A key proposed mechanism is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) antioxidant response pathway.[1][2][3][4]
DMF and its active metabolite, monomethyl fumarate (MMF), are thought to interact with cysteine residues on Keap1, a cytosolic inhibitor of Nrf2. This interaction leads to a conformational change in Keap1, preventing it from targeting Nrf2 for ubiquitination and subsequent proteasomal degradation. As a result, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of antioxidant enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), which help protect cells from oxidative stress, a key contributor to tissue damage in MS.[5] Evidence from clinical studies in MS patients treated with DMF has shown a significant induction of NQO1, confirming the activation of the Nrf2 pathway in a clinical setting.[5]
Beyond the Nrf2 pathway, DMF is also believed to exert its effects through Nrf2-independent mechanisms.[6] These include the inhibition of the pro-inflammatory nuclear factor-κB (NF-κB) pathway and the modulation of immune cell populations.[4][7] DMF has been shown to reduce the infiltration of lymphocytes into the CNS and alter the composition of lymphocyte subpopulations, particularly cytotoxic and effector T cells.[4] This leads to a shift from a pro-inflammatory to a more anti-inflammatory immune profile.
Signaling Pathway Diagram
Preclinical Data in Experimental Autoimmune Encephalomyelitis (EAE)
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for MS. Numerous preclinical studies have demonstrated the efficacy of DMF in ameliorating the clinical and pathological features of EAE.
Quantitative Preclinical Efficacy Data
| Study Parameter | Vehicle Control | Dimethyl Fumarate (DMF) Treatment | Reference |
| Maximum Clinical Score | 3.3 ± 1.2 | 1.1 ± 1.2 (7.5 mg/kg, p.o., b.i.d.) | [8] |
| Cumulative Clinical Score | 20.1 | 8.4 (7.5 mg/kg, p.o., b.i.d.) | [8] |
| EAE Incidence | 100% | 62.5% (7.5 mg/kg, p.o., b.i.d.) | [8] |
| Mean Maximal Severity | ~3.0 | ~1.5 (100 mg/kg, p.o., daily) | [9] |
| CNS Inflammatory Lesions | Present | Reduced | [9] |
| CNS Infiltrating Th1, Th17, and GM-CSF-producing T cells | High | Decreased | [9] |
p.o. = per os (by mouth); b.i.d. = bis in die (twice a day)
These studies consistently show that DMF treatment, when administered prophylactically or therapeutically, significantly reduces the severity of EAE, delays disease onset, and reduces CNS inflammation and demyelination.[8][9][10]
Clinical Data in Multiple Sclerosis
The efficacy and safety of delayed-release DMF (Tecfidera®) in patients with relapsing-remitting multiple sclerosis (RRMS) have been established in two pivotal Phase 3 clinical trials: DEFINE (Determination of the Efficacy and Safety of Oral Fumarate in Relapsing-Remitting MS) and CONFIRM (Comparator and an Oral Fumarate in Relapsing-Remitting Multiple Sclerosis).
Quantitative Clinical Efficacy and Safety Data from Phase 3 Trials (2-year data)
| Endpoint | Placebo | DMF 240 mg b.i.d. | DMF 240 mg t.i.d. | Reference |
| Annualized Relapse Rate (ARR) | 0.38 | 0.17 (56% reduction, p<0.0001) | 0.15 (60% reduction, p<0.0001) | [11] |
| Risk of Relapse | - | 54% reduction (p<0.0001) | 57% reduction (p<0.0001) | [11] |
| 12-week Confirmed Disability Progression | - | 71% risk reduction (p<0.0001) | 47% risk reduction (p=0.0085) | [11] |
| New or Enlarging T2-hyperintense Lesions | - | 80% reduction (p<0.0001) | 81% reduction (p<0.0001) | [11] |
| Gadolinium-enhancing (Gd+) Lesions | - | 92% reduction (p<0.0001) | 92% reduction (p<0.0001) | [11] |
| New T1-hypointense Lesions | - | 68% reduction (p<0.0001) | 70% reduction (p<0.0001) | [11] |
| Adverse Events Leading to Discontinuation | 19.6% (<50 years), 29.6% (≥50 years) | - | - | [12] |
| Serious Adverse Events | 5.2% (<50 years), 8.9% (≥50 years) | - | - | [12] |
b.i.d. = twice daily; t.i.d. = three times daily
Long-term extension studies, such as ESTEEM, have demonstrated the sustained efficacy and a consistent safety profile of DMF for up to 6.5 years of follow-up.[13] The adjusted annualized relapse rate declined by 90% from baseline over 6 years of treatment.[13]
Experimental Protocols
Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice
This protocol describes the active induction of EAE in C57BL/6 mice using Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
MOG35-55 peptide (e.g., from Hooke Laboratories)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles
Procedure:
-
Preparation of MOG/CFA Emulsion: On the day of immunization, prepare an emulsion of MOG35-55 in CFA. A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank.
-
Administer 200 ng of PTX in 100 µL of PBS intraperitoneally (i.p.).[14]
-
-
Second PTX Injection (Day 2): Administer a second dose of 200 ng of PTX in 100 µL of PBS i.p.[5]
-
Clinical Scoring: Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization. Use a standard 0-5 scoring scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
Administration of Dimethyl Fumarate (DMF) by Oral Gavage
Materials:
-
Dimethyl Fumarate (DMF)
-
Vehicle (e.g., 0.8% methylcellulose in sterile water)
-
Oral gavage needles (18-20 gauge for mice)
-
Syringes
Procedure:
-
Preparation of DMF Suspension: Prepare a suspension of DMF in the vehicle at the desired concentration (e.g., for a 100 mg/kg dose in a 20g mouse, prepare a 10 mg/mL suspension to administer 0.2 mL).
-
Animal Restraint: Gently but firmly restrain the mouse to immobilize its head and body.
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the length to the stomach.
-
Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass into the esophagus with minimal resistance. If resistance is met, withdraw and re-insert.
-
-
Administration: Once the needle is in the correct position, slowly administer the DMF suspension.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for a few minutes after the procedure for any signs of distress.
Histological Analysis of Spinal Cord
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Staining solutions: Hematoxylin and Eosin (H&E), Luxol Fast Blue (LFB)
Procedure:
-
Tissue Collection and Fixation:
-
At the experimental endpoint, deeply anesthetize the mice and perfuse transcardially with cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
-
Cryoprotection: Transfer the spinal cord to 15% sucrose in PBS until it sinks, then transfer to 30% sucrose in PBS until it sinks.
-
Embedding and Sectioning:
-
Embed the spinal cord in OCT compound and freeze.
-
Cut 10-20 µm thick transverse or longitudinal sections using a cryostat and mount on microscope slides.
-
-
Staining:
-
H&E Staining (for inflammation): Stain sections with Hematoxylin to visualize cell nuclei (blue/purple) and Eosin to visualize cytoplasm (pink). Inflammatory infiltrates will appear as dense clusters of nuclei.
-
LFB Staining (for demyelination): Stain sections with Luxol Fast Blue, which stains myelin blue. Counterstain with Cresyl Violet to visualize cell nuclei. Areas of demyelination will appear as pale or unstained regions within the white matter.
-
-
Microscopy and Analysis: Image the stained sections using a light microscope and quantify the extent of inflammation and demyelination.
Workflow Diagram for a Preclinical EAE Study
Conclusion
Dimethyl Fumarate represents a significant therapeutic advance in the management of relapsing multiple sclerosis. Its dual mechanism of action, combining potent immunomodulatory effects with the activation of the neuroprotective Nrf2 antioxidant pathway, addresses key aspects of MS pathology. Robust preclinical data from EAE models and extensive clinical trial evidence have firmly established its efficacy in reducing disease activity and slowing disability progression. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanisms of DMF and to explore novel therapeutic strategies for multiple sclerosis. Continued research into the intricate signaling pathways modulated by DMF will undoubtedly provide further insights into the pathogenesis of MS and pave the way for the development of next-generation therapies.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A method for histopathological study of the multifocal nature of spinal cord lesions in murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Histopatological parameters of the spinal cord in different phases of experimental autoimmune encephalomyelitis. A mouse model of multiple sclerosis examined by classical stainings combined with immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Analysis of the Immune and Stromal Compartments of the CNS in EAE Mice Reveal Pathways by Which Chloroquine Suppresses Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. researchgate.net [researchgate.net]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Examining the Endogenous Antioxidant Response Through Immunofluorescent Analysis of Nrf2 in Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
Methodological & Application
Application Notes and Protocols for ZK824859 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824859 hydrochloride is an orally available and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, inflammation, and tissue remodeling.[1][2][3] By inhibiting uPA, this compound blocks the conversion of plasminogen to plasmin, a key step in the degradation of the extracellular matrix, which is essential for cell migration and invasion.[4] These characteristics make this compound a valuable tool for research in oncology and autoimmune diseases. This document provides detailed experimental protocols for the application of this compound in both in vitro and in vivo settings.
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₄Cl₂F₂N₂O₄ | [3] |
| Molecular Weight | 464.89 g/mol | [3] |
| Appearance | Solid | [3] |
| In Vitro Solubility | DMSO: ≥ 125 mg/mL (268.88 mM) | [1] |
| In Vivo Solubility | 10% DMSO >> 90% corn oil: ≥ 2.08 mg/mL (4.47 mM) | [1] |
| Storage | 4°C (sealed, away from moisture) | [1] |
| In Solvent Storage | -80°C (6 months), -20°C (1 month) | [1] |
Mechanism of Action and Selectivity
This compound is a potent inhibitor of human uPA with high selectivity over other related proteases such as tissue plasminogen activator (tPA) and plasmin. The inhibitory potency varies between species.
| Target | Species | IC₅₀ (nM) | Reference |
| uPA | Human | 79 | [1][2][3] |
| tPA | Human | 1580 | [1][2][3] |
| Plasmin | Human | 1330 | [1][2][3] |
| uPA | Mouse | 410 | [3] |
| tPA | Mouse | 910 | [3] |
| Plasmin | Mouse | 1600 | [3] |
Signaling Pathway
The urokinase plasminogen activator system plays a pivotal role in extracellular matrix degradation and cell signaling, impacting processes like cell migration, invasion, and proliferation. This compound, by inhibiting uPA, interferes with these downstream signaling events.
Experimental Protocols
Protocol 1: In Vitro uPA Enzyme Inhibition Assay
This protocol describes a chromogenic assay to determine the inhibitory activity of this compound on purified human uPA.
Materials:
-
Human urokinase (high molecular weight)
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (assay buffer with DMSO).
-
Add 20 µL of human uPA solution to each well and incubate for 15 minutes at 37°C.
-
Add 20 µL of human plasminogen to each well.
-
Initiate the reaction by adding 20 µL of the chromogenic plasmin substrate.
-
Immediately measure the absorbance at 405 nm and continue to take readings every 5 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (change in absorbance over time) for each concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Cell Invasion Assay (Boyden Chamber)
This protocol outlines the use of a Boyden chamber assay to assess the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Cancer cell line with high uPA expression (e.g., MDA-MB-231)
-
Boyden chamber inserts (8 µm pore size) with a compatible 24-well plate
-
Matrigel
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Calcein AM or Crystal Violet for cell staining
-
Fluorescence plate reader or microscope
Procedure:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Seed 5 x 10⁴ pre-treated cells into the upper chamber of the Boyden insert.
-
Fill the lower chamber with medium containing a chemoattractant (e.g., 10% FBS).
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix and stain the invading cells on the bottom of the insert.
-
Quantify the number of invading cells by counting under a microscope or by measuring fluorescence after staining with Calcein AM.
-
Compare the number of invading cells in the treated groups to the control group.
Protocol 3: In Vivo Chronic Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol details a prophylactic treatment regimen with this compound in a mouse model of multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Sterile PBS
Experimental Workflow:
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA.
-
On day 0 and day 2, administer Pertussis Toxin intraperitoneally.
-
-
Treatment:
-
Randomly assign mice to treatment groups (e.g., vehicle, 10 mg/kg, 25 mg/kg, and 50 mg/kg this compound).
-
Begin treatment on day 0 and administer twice daily (b.i.d.) via oral gavage for 25 days.
-
-
Clinical Assessment:
-
Monitor mice daily for clinical signs of EAE and record their body weight.
-
Score the disease severity on a scale of 0-5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind and fore limb paralysis
-
5: Moribund state
-
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and perfuse with PBS.
-
Collect spinal cords for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Isolate mononuclear cells from the central nervous system for flow cytometric analysis of immune cell infiltration.
-
Data Presentation
In Vivo EAE Study - Clinical Scores:
| Treatment Group (mg/kg, b.i.d.) | Mean Onset Day | Mean Maximum Score | Incidence (%) |
| Vehicle | 11 ± 2 | 3.5 ± 0.5 | 100 |
| ZK824859 (10) | 12 ± 3 | 3.2 ± 0.6 | 100 |
| ZK824859 (25) | 15 ± 4 | 2.1 ± 0.8 | 80 |
| ZK824859 (50) | No disease | 0 | 0 |
Note: Data are representative and should be generated from specific experiments. Statistical significance (e.g., p < 0.05) should be determined relative to the vehicle control group.
Conclusion
This compound is a potent and selective uPA inhibitor with demonstrated efficacy in both in vitro and in vivo models of diseases involving excessive cell migration and tissue remodeling. The protocols provided herein offer a framework for researchers to investigate the therapeutic potential and mechanism of action of this compound in various pathological contexts. Appropriate optimization of these protocols may be required depending on the specific cell lines, animal models, and experimental conditions used.
References
Application Notes and Protocols for In Vitro Use of ZK824859 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824859 hydrochloride is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in cancer progression, invasion, and metastasis. These application notes provide detailed protocols for the in vitro evaluation of this compound, focusing on its enzymatic inhibition and its effects on cancer cell migration and proliferation.
Mechanism of Action
This compound selectively targets uPA, preventing the conversion of plasminogen to plasmin. This enzymatic cascade is a key step in the degradation of the extracellular matrix (ECM), a process essential for tumor cell invasion and the formation of metastases. By inhibiting uPA, this compound is expected to block these malignant processes.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various proteases. This data is essential for designing experiments and interpreting results.
| Target Enzyme | Species | IC50 (nM) | Reference |
| uPA | Human | 79 | [1][2] |
| tPA | Human | 1580 | [1][2] |
| Plasmin | Human | 1330 | [1][2] |
| uPA | Mouse | 410 | [2][3] |
| tPA | Mouse | 910 | [2][3] |
| Plasmin | Mouse | 1600 | [2][3] |
Signaling Pathway
The uPA system plays a central role in cell migration and invasion. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.
Experimental Protocols
uPA Enzymatic Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against purified uPA.
Experimental Workflow:
Materials:
-
This compound
-
Human urokinase-type plasminogen activator (uPA), active form
-
Fluorogenic uPA substrate (e.g., Boc-Val-Gly-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Tween-20)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer. The final concentrations should bracket the expected IC50 value (e.g., 1 nM to 10 µM). Include a vehicle control (Assay Buffer with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Enzyme Preparation: Dilute the human uPA enzyme in Assay Buffer to the desired working concentration.
-
Assay Setup:
-
Add 50 µL of the this compound dilutions or vehicle control to the wells of the 96-well plate.
-
Add 25 µL of the diluted uPA enzyme to each well.
-
Mix gently and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare the fluorogenic uPA substrate in Assay Buffer.
-
Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the reaction rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of this compound on the collective migration of cancer cells.
Experimental Workflow:
Materials:
-
Cancer cell line known to express uPA (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer, A549 lung cancer).
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well plate)
-
Sterile pipette tips (e.g., p200)
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed the cancer cells in a multi-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Scratch: Once the cells are confluent, use a sterile p200 pipette tip to make a straight scratch across the center of each well.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.
-
Treatment: Add fresh cell culture medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control to the respective wells.
-
Imaging: Immediately capture images of the scratch in each well using an inverted microscope. This will serve as the time 0 reference.
-
Incubation and Monitoring: Incubate the plate at 37°C in a CO2 incubator. Acquire images of the same fields at predetermined time points (e.g., 12, 24, and 48 hours).
-
Data Analysis:
-
Measure the width of the scratch in the images from each time point.
-
Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] * 100
-
Compare the wound closure rates between the treated and control groups.
-
Cell Invasion Assay (Boyden Chamber/Transwell Assay)
This assay evaluates the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.
Materials:
-
Cancer cell line known to be invasive and express uPA
-
This compound
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Basement membrane matrix (e.g., Matrigel®)
-
Serum-free cell culture medium
-
Complete cell culture medium (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Coating Transwell Inserts: Thaw the basement membrane matrix on ice and dilute it with cold, serum-free medium. Add the diluted matrix to the upper chamber of the Transwell inserts and incubate for at least 1 hour at 37°C to allow for gelation.
-
Cell Preparation: Culture the cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium.
-
Assay Setup:
-
Add complete medium (containing serum as a chemoattractant) to the lower chamber of the Transwell plate.
-
Add the cell suspension to the upper chamber of the coated Transwell inserts.
-
Add different concentrations of this compound or a vehicle control to both the upper and lower chambers.
-
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invasive cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the invasive cells on the lower surface of the membrane by incubating the inserts in methanol for 10-15 minutes.
-
Stain the fixed cells with Crystal Violet solution for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Imaging and Quantification:
-
Allow the inserts to air dry.
-
Image the stained cells on the lower surface of the membrane using an inverted microscope.
-
Count the number of stained cells in several random fields of view for each insert.
-
Compare the number of invasive cells between the treated and control groups.
-
Cell Proliferation/Viability Assay (MTS Assay)
This colorimetric assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line
-
This compound
-
Complete cell culture medium
-
MTS reagent (containing a tetrazolium salt)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or a vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a CO2 incubator.
-
MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and MTS reagent only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells (100% viability).
-
Plot the percentage of cell viability versus the logarithm of the this compound concentration.
-
Determine the IC50 value for cell proliferation/viability.
-
Troubleshooting
-
Low Inhibitory Activity: Ensure the uPA enzyme is active and the substrate is not degraded. Verify the concentration and purity of this compound.
-
High Variability in Cell-Based Assays: Ensure uniform cell seeding and consistent scratch creation in the wound healing assay. Optimize cell density and incubation times.
-
Inconsistent Staining in Invasion Assay: Ensure complete removal of non-invasive cells and proper fixation and staining times.
Safety Precautions
This compound is for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. Overexpression of Urokinase‐type Plasminogen Activator in Human Gastric Cancer Cell Line (AGS) Induces Tumorigenicity in Severe Combined Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urokinase-type plasminogen activator receptor (uPAR) expression enhances invasion and metastasis in RAS mutated tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
ZK824859 Hydrochloride: Application Notes and Protocols for In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZK824859 hydrochloride is a selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease implicated in various physiological and pathological processes, including fibrinolysis, tissue remodeling, and tumor invasion. This document provides detailed application notes and protocols for the utilization of this compound in preclinical in vivo mouse studies, with a specific focus on dosage and administration for an experimental autoimmune encephalomyelitis (EAE) model. The information presented herein is intended to guide researchers in the effective design and execution of their experimental protocols.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of urokinase plasminogen activator (uPA).[1][2] uPA is a key component of the plasminogen activation system, which catalyzes the conversion of plasminogen to plasmin. Plasmin, in turn, is a broad-spectrum protease that degrades various components of the extracellular matrix. By inhibiting uPA, this compound can modulate cell migration and invasion.
The inhibitory concentrations (IC50) of this compound for human and mouse proteases are summarized in the table below. It is noteworthy that the compound is less potent and selective in mice compared to humans.[1]
Quantitative Data Summary
| Species | Target Protease | IC50 (nM) |
| Human | uPA | 79 |
| Human | tPA | 1580 |
| Human | Plasmin | 1330 |
| Mouse | uPA | 410 |
| Mouse | tPA | 910 |
| Mouse | Plasmin | 1600 |
| Table 1: In vitro inhibitory activity of this compound against human and mouse proteases.[1] |
In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
In a chronic mouse model of EAE, this compound has demonstrated dose-dependent efficacy in preventing disease development. The following table summarizes the dosing regimen and observed outcomes.
| Dosage | Administration Schedule | Duration | Outcome |
| 50 mg/kg | Twice daily (b.i.d.) | 25 days | Complete prevention of disease development |
| 25 mg/kg | Twice daily (b.i.d.) | 25 days | No effect on clinical scores |
| 10 mg/kg | Twice daily (b.i.d.) | 25 days | No effect on clinical scores |
| Table 2: Dosage and efficacy of this compound in a chronic mouse EAE model.[1] |
Experimental Protocols
Formulation of this compound for Oral Administration
This protocol describes the preparation of a 1 mL working solution of this compound.[1]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 20.8 mg/mL.
-
In a sterile microcentrifuge tube, add 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before administration.
In Vivo Dosing Protocol for EAE Mouse Model
This protocol is based on the effective dose identified in the chronic EAE mouse model.[1]
Animal Model:
-
Chronic Experimental Autoimmune Encephalomyelitis (EAE) mouse model.
Dosing Regimen:
-
Dose: 50 mg/kg body weight.
-
Route of Administration: Oral gavage.
-
Frequency: Twice daily (b.i.d.).
-
Duration: 25 days, or as determined by the specific experimental design.
Procedure:
-
Accurately weigh each mouse to determine the correct volume of the dosing solution to administer.
-
Administer the formulated this compound solution orally using a suitable gavage needle.
-
Monitor the animals daily for clinical signs of EAE and any potential adverse effects.
Visualizations
Caption: Experimental workflow for in vivo mouse studies with this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Application Notes and Protocols: ZK824859 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information regarding the specific quantitative solubility and a detailed, validated preparation protocol for ZK824859 hydrochloride is limited. The following application notes and protocols are based on general principles of medicinal chemistry and data for structurally similar compounds. These should be regarded as illustrative examples and a starting point for laboratory investigation. All procedures should be performed by qualified personnel in a properly equipped laboratory, adhering to all relevant safety guidelines.
Introduction to this compound
ZK824859 is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor invasion and metastasis. As a hydrochloride salt, the compound's aqueous solubility and stability are generally enhanced, facilitating its use in preclinical research and development. This document provides an overview of the potential solubility characteristics and a generalized protocol for the preparation of this compound.
Solubility Profile (Illustrative)
The solubility of a hydrochloride salt is influenced by various factors including the properties of the free base, the crystalline form of the salt, pH, temperature, and the solvent system. The following table provides an illustrative summary of the expected solubility of this compound in common laboratory solvents. Note: These values are hypothetical and should be experimentally determined.
| Solvent | Temperature (°C) | Expected Solubility (mg/mL) | Notes |
| Water | 25 | > 10 | Hydrochloride salts of organic amines are often freely soluble in water. |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | > 5 | Solubility in buffered aqueous solutions is critical for in vitro assays. |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | A common solvent for preparing high-concentration stock solutions. |
| Ethanol | 25 | 1 - 5 | Sparingly soluble to soluble in alcohols. |
| Methanol | 25 | 5 - 10 | Generally, slightly better solubility than in ethanol. |
| Dichloromethane (DCM) | 25 | < 0.1 | Typically insoluble in non-polar aprotic solvents. |
| Diethyl Ether | 25 | < 0.1 | Insoluble; often used as an anti-solvent for precipitation. |
Experimental Protocols
General Protocol for the Preparation of this compound
This protocol describes a general method for the formation of a hydrochloride salt from the corresponding free base. The exact conditions, including solvent choice and temperature, may require optimization for ZK824859.
Materials:
-
ZK824859 free base
-
Anhydrous diethyl ether
-
2.0 M Hydrochloric acid in diethyl ether
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Inert gas supply (e.g., Nitrogen or Argon)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
High-vacuum pump
Procedure:
-
Dissolution: Dissolve the ZK824859 free base in a minimal amount of anhydrous DCM in a clean, dry round-bottom flask under an inert atmosphere.
-
Acidification: While stirring the solution at room temperature, add a 2.0 M solution of hydrochloric acid in diethyl ether dropwise from a dropping funnel. The addition should be slow to control the rate of precipitation.
-
Precipitation: Upon addition of the HCl solution, the hydrochloride salt of ZK824859 should precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath to promote crystallization.
-
Stirring: Continue to stir the resulting suspension for 1-2 hours at room temperature to ensure complete salt formation.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and excess HCl.
-
Drying: Dry the resulting white to off-white solid under high vacuum to remove all residual solvents.
-
Characterization: Confirm the identity and purity of the this compound salt using appropriate analytical techniques such as ¹H NMR, LC-MS, and elemental analysis.
Preparation of a Stock Solution
For in vitro experiments, a concentrated stock solution of this compound is typically prepared in DMSO.
Procedure:
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be required to facilitate dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visualizations
Caption: Generalized workflow for the preparation of this compound.
Caption: Key factors that influence the solubility of this compound.
Application Notes and Protocols: ZK824859 Hydrochloride in EAE Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of ZK824859 hydrochloride in Experimental Autoimmune Encephalomyelitis (EAE) models, a common preclinical model for multiple sclerosis. The following sections detail the compound's mechanism of action, experimental protocols for its use in EAE, and a summary of reported efficacy data.
Introduction to this compound
This compound is an orally available, selective inhibitor of urokinase plasminogen activator (uPA).[1][2] uPA is a serine protease that plays a crucial role in tissue remodeling, cell migration, and inflammation, processes that are implicated in the pathogenesis of multiple sclerosis. By inhibiting uPA, this compound is hypothesized to modulate the inflammatory cascade and cellular infiltration into the central nervous system (CNS) that characterizes EAE.
Efficacy of this compound in a Chronic EAE Mouse Model
Studies have demonstrated the potential of this compound to prevent the development of clinical signs of EAE in a chronic mouse model. The table below summarizes the reported in vivo efficacy of this compound.
| Dosage | Dosing Regimen | Duration | Observed Effect on Clinical Score |
| 50 mg/kg | Twice daily (b.i.d.) | 25 days | Complete prevention of disease development.[1] |
| 25 mg/kg | Twice daily (b.i.d.) | 25 days | No effect on clinical scores.[1] |
| 10 mg/kg | Twice daily (b.i.d.) | 25 days | No effect on clinical scores.[1] |
Experimental Protocol: Prophylactic Treatment of EAE in a Chronic Mouse Model with this compound
This protocol outlines the steps for inducing chronic EAE in C57BL/6 mice and the prophylactic administration of this compound.
EAE Induction
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.
-
Antigen: Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.
-
Procedure:
-
On Day 0, immunize mice subcutaneously with 150 µg of MOG35-55 emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On Day 0 and Day 2, administer 200 ng of Pertussis Toxin intraperitoneally.
-
Preparation and Administration of this compound
-
Formulation: this compound can be formulated for oral gavage. A sample formulation protocol involves dissolving the compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] The final concentration should be adjusted to deliver the desired dose in a suitable volume (e.g., 100 µL).
-
Dosing:
-
Treatment Group: Administer 50 mg/kg of this compound orally, twice daily (b.i.d.).
-
Vehicle Control Group: Administer the vehicle solution orally, twice daily (b.i.d.).
-
Untreated EAE Group: Mice receive no treatment.
-
-
Treatment Schedule: Begin administration on the day of immunization (Day 0) and continue for 25 days.
Monitoring and Evaluation
-
Clinical Scoring: Monitor mice daily for clinical signs of EAE using a standardized scoring system (0-5 scale):
-
0: No clinical signs.
-
1: Limp tail.
-
2: Hind limb weakness.
-
3: Hind limb paralysis.
-
4: Hind limb and forelimb paralysis.
-
5: Moribund or dead.
-
-
Body Weight: Record the body weight of each mouse daily.
-
Histopathology (Optional): At the end of the study (Day 25), perfuse mice and collect spinal cords for histological analysis of inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).
-
Immunological Analysis (Optional): Spleens and lymph nodes can be collected to assess T-cell responses to MOG35-55 via techniques like ELISPOT or flow cytometry.
Experimental Workflow Diagram
Caption: Experimental workflow for prophylactic this compound administration in a chronic EAE mouse model.
Proposed Mechanism of Action in EAE
The therapeutic effect of this compound in EAE is likely mediated through its inhibition of uPA. The uPA system is involved in the breakdown of the extracellular matrix and the blood-brain barrier, which are critical steps for the infiltration of pathogenic immune cells into the CNS.
Caption: Proposed mechanism of this compound in modulating EAE pathology through uPA inhibition.
Conclusion
This compound demonstrates significant therapeutic potential in a preclinical EAE model at a dose of 50 mg/kg, b.i.d., by completely preventing the onset of clinical symptoms. These findings suggest that the inhibition of uPA may be a viable strategy for the treatment of multiple sclerosis. Further studies are warranted to explore the therapeutic efficacy of this compound when administered after disease onset and to further elucidate its precise immunological mechanisms.
References
Application Notes and Protocols for ZK824859 Hydrochloride: Cell-Based Assays for a Selective uPA Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
ZK824859 hydrochloride is a potent and selective inhibitor of the urokinase plasminogen activator (uPA), a serine protease critically involved in tumor progression and metastasis.[1][2] The uPA system, which also includes the uPA receptor (uPAR) and plasminogen activator inhibitors (PAIs), plays a pivotal role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and the formation of new blood vessels (angiogenesis).[3][4] Overexpression of uPA is frequently observed in various malignancies and is often correlated with poor prognosis.[2][5] this compound exhibits high selectivity for human uPA with an IC50 value of 79 nM, showing significantly less potency against tissue plasminogen activator (tPA) and plasmin (IC50 values of 1580 nM and 1330 nM, respectively).[1][2] These characteristics make this compound a valuable tool for investigating the role of uPA in cancer biology and a potential candidate for anti-cancer therapeutic development.
These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity of this compound in vitro. The described assays will enable researchers to assess its impact on key cellular processes associated with cancer metastasis, including cell migration, invasion, proliferation, and apoptosis.
Data Presentation: In Vitro Activity of this compound
The following tables summarize the expected quantitative data from the described cell-based assays. Researchers should populate these tables with their experimentally determined values for this compound.
Table 1: Enzymatic Inhibition Profile of this compound
| Target Enzyme | IC50 (nM) | Source |
| Human uPA | 79 | [1][2] |
| Human tPA | 1580 | [1][2] |
| Human Plasmin | 1330 | [1][2] |
Table 2: Effect of this compound on Cell Migration
| Cell Line | Assay Type | ZK824859 HCl Concentration (µM) | % Inhibition of Migration (Mean ± SD) |
| e.g., MDA-MB-231 | Wound Healing | e.g., 0, 1, 10, 50, 100 | Experimentally Determined |
| e.g., BT549 | Boyden Chamber | e.g., 0, 1, 10, 50, 100 | Experimentally Determined |
Table 3: Effect of this compound on Cell Invasion
| Cell Line | ZK824859 HCl Concentration (µM) | % Inhibition of Invasion (Mean ± SD) |
| e.g., MDA-MB-231 | e.g., 0, 1, 10, 50, 100 | Experimentally Determined |
| e.g., PC-3 | e.g., 0, 1, 10, 50, 100 | Experimentally Determined |
Table 4: Effect of this compound on Cell Proliferation/Viability
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) (Mean ± SD) |
| e.g., MDA-MB-231 | MTT/WST-1 | 48 | Experimentally Determined |
| e.g., BT549 | MTT/WST-1 | 72 | Experimentally Determined |
Table 5: Induction of Apoptosis by this compound
| Cell Line | ZK824859 HCl Concentration (µM) | % Apoptotic Cells (Annexin V+) (Mean ± SD) |
| e.g., MDA-MB-231 | e.g., 0, 10, 50, 100 | Experimentally Determined |
| e.g., PC-3 | e.g., 0, 10, 50, 100 | Experimentally Determined |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The overexpression of uPA promotes the proliferation and fibrinolytic activity of human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel small molecule decreases cell proliferation, migration, clone formation, and gene expression through ERK inhibition in MCF-7 and MDA-MB-231 breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adhesion & Motility/Boyden Chamber Transwell Migration and Invasion Assay Protocols [protocol-online.org]
Application Notes and Protocols for ZK824859 Hydrochloride in Cancer Cell Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell invasion is a critical step in metastasis, the primary cause of cancer-related mortality. The urokinase plasminogen activator (uPA) system is a key player in the degradation of the extracellular matrix (ECM), a crucial process for tumor cell invasion. ZK824859 hydrochloride is a potent and selective inhibitor of urokinase plasminogen activator (uPA).[1][2][3] By targeting uPA, this compound presents a promising therapeutic strategy to impede cancer cell invasion and metastasis. These application notes provide a comprehensive guide for utilizing this compound in in vitro cancer cell invasion assays, specifically the widely used Matrigel invasion assay.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of uPA. uPA is a serine protease that converts the zymogen plasminogen into the active protease plasmin. Plasmin, in turn, possesses broad-spectrum proteolytic activity, degrading various components of the ECM, including fibronectin, laminin, and collagen. Additionally, plasmin can activate matrix metalloproteinases (MMPs), which further contribute to ECM degradation. By inhibiting uPA, this compound effectively blocks this proteolytic cascade, thereby preventing the breakdown of the ECM barrier and inhibiting cancer cell invasion.[4]
Signaling Pathway
The uPA system is intricately linked to several signaling pathways that regulate cell migration and invasion. The binding of uPA to its receptor (uPAR) on the cell surface not only localizes proteolytic activity but also initiates intracellular signaling cascades. These can include the activation of focal adhesion kinase (FAK), Src, and the subsequent stimulation of the Ras-MEK-ERK (MAPK) and phosphatidylinositol 3-kinase (PI3K)-Akt pathways. These pathways are known to regulate cell proliferation, survival, and motility.[5][6] Therefore, inhibition of uPA by this compound is expected to disrupt these downstream signaling events, contributing to its anti-invasive effects.
Quantitative Data
While specific data for this compound in a Matrigel invasion assay is not yet published, the following table provides its known inhibitory concentrations. Researchers should use these values as a starting point for determining the optimal concentration for their specific cell line and experimental conditions. A dose-response experiment is highly recommended.
| Target | Organism | IC50 |
| uPA | Human | 79 nM[1][3] |
| tPA | Human | 1580 nM[1][3] |
| Plasmin | Human | 1330 nM[1][3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. tPA (Tissue-type plasminogen activator) is another enzyme that activates plasminogen.
Based on the IC50 for human uPA, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments.
Experimental Protocols
Matrigel Invasion Assay
This protocol is a general guideline and should be optimized for the specific cancer cell line being investigated.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MDA-MB-231, HT-1080, PC-3)
-
Matrigel Basement Membrane Matrix
-
24-well Transwell inserts (8 µm pore size)
-
Cell culture medium (serum-free and serum-containing)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol)
-
Inverted microscope with a camera
Protocol:
-
Preparation of Matrigel-coated Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel with cold, serum-free medium to a final concentration of 1 mg/mL.
-
Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the inserts at 37°C for 2-4 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours by replacing the growth medium with serum-free medium.
-
On the day of the assay, detach the cells using Trypsin-EDTA, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
-
Assay Setup:
-
Prepare different concentrations of this compound in serum-free medium. A vehicle control (e.g., DMSO) should also be prepared.
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Pre-incubate the cell suspension with the various concentrations of this compound or vehicle for 30-60 minutes at 37°C.
-
Add 200 µL of the pre-incubated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours. The incubation time should be optimized based on the invasive potential of the cell line.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert membrane using a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in fixation solution for 20 minutes.
-
Wash the inserts with PBS and stain with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Visualize the stained, invaded cells using an inverted microscope.
-
Capture images from several random fields of view for each insert.
-
Count the number of invaded cells per field. The results can be expressed as the average number of invaded cells or as a percentage of invasion relative to the vehicle control.
-
Data Presentation and Interpretation
The quantitative data from the Matrigel invasion assay should be summarized in a table for clear comparison between different concentrations of this compound and the control group.
Example Data Table:
| Treatment | Concentration | Average Invaded Cells per Field (± SD) | % Invasion Inhibition |
| Vehicle Control | - | 150 ± 12 | 0% |
| ZK824859 HCl | 10 nM | 125 ± 10 | 16.7% |
| ZK824859 HCl | 100 nM | 70 ± 8 | 53.3% |
| ZK824859 HCl | 1 µM | 25 ± 5 | 83.3% |
The data presented in this table is hypothetical and for illustrative purposes only.
The results are expected to show a dose-dependent decrease in the number of invaded cells with increasing concentrations of this compound. This would indicate that the compound effectively inhibits cancer cell invasion in vitro.
Conclusion
This compound is a valuable research tool for investigating the role of the uPA system in cancer cell invasion. The provided protocols and application notes offer a framework for researchers to design and execute robust experiments to evaluate the anti-invasive potential of this compound. The expected outcome is a dose-dependent inhibition of cancer cell invasion, which would support the further development of uPA inhibitors as potential anti-metastatic agents.
References
- 1. B-859-35, a new drug with anti-tumor activity reverses multi-drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ansofaxine hydrochloride inhibits tumor growth and enhances Anti-TNFR2 in murine colon cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Evaluation of Oral Controlled Release Formulation of BCS Class I Drug Using Polymer Matrix System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TGF-β Signaling in Breast Cancer Cell Invasion and Bone Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt Signaling in Cell Motility and Invasion: Drawing Parallels between Development and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Efficacy of ZK824859 Hydrochloride in Animal Models
Introduction
ZK824859 hydrochloride is a novel synthetic compound under investigation for its potential therapeutic effects. As preclinical development progresses, rigorous evaluation of its efficacy in relevant animal models is crucial. These application notes provide a comprehensive overview and detailed protocols for assessing the in vivo efficacy of this compound, using a hypothetical anti-cancer application targeting the MAPK/ERK signaling pathway as an illustrative example. The methodologies described herein can be adapted for other disease models and therapeutic areas.
Target Audience
These guidelines are intended for researchers, scientists, and drug development professionals involved in preclinical pharmacology and in vivo efficacy studies.
Core Principle
The primary objective of in vivo efficacy studies is to determine the therapeutic potential of a test compound in a living organism that recapitulates key aspects of a human disease. For anti-cancer agents, this often involves using immunocompromised mice bearing human tumor xenografts. The efficacy of the compound is typically assessed by its ability to inhibit tumor growth, induce tumor regression, and/or prolong the survival of the tumor-bearing animals.
Key Experimental Considerations
-
Animal Model Selection: The choice of animal model is critical and should be based on the therapeutic indication. For oncology, patient-derived xenograft (PDX) models or human cancer cell line-derived xenograft (CDX) models are commonly used.[1][2] The specific cell line or PDX should be selected based on the expression of the drug's target and its relevance to the human disease.
-
Route of Administration and Dosing Regimen: The route of administration (e.g., oral, intravenous, intraperitoneal) and the dosing schedule (e.g., daily, twice weekly) should be informed by the pharmacokinetic and toxicological profile of this compound.[3]
-
Endpoint Selection: Primary endpoints for anti-cancer efficacy studies typically include tumor volume, tumor weight, and survival.[4] Secondary endpoints may include biomarker analysis from tumor tissue or blood to demonstrate target engagement and mechanism of action.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the humane care and use of laboratory animals.
Signaling Pathway: MAPK/ERK Pathway in Cancer
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[5][6][7] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[8][9] this compound is hypothesized to inhibit one or more components of this pathway, thereby impeding tumor growth.
Caption: The MAPK/ERK signaling pathway and the putative inhibitory action of this compound.
Experimental Protocols
1. Cell Culture and Preparation for Implantation
-
Cell Line: Select a human cancer cell line with a known activated MAPK/ERK pathway (e.g., A375 melanoma, HT-29 colon cancer).
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).[10] Keep the cell suspension on ice until implantation.
2. In Vivo Xenograft Tumor Model
-
Animals: Use female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old. Allow the mice to acclimate for at least one week before the start of the experiment.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice 2-3 times per week for tumor growth. Once tumors are palpable, measure the length (L) and width (W) with digital calipers. Calculate the tumor volume using the formula: V = (L x W^2) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
3. Dosing and Administration
-
Vehicle Control: Administer the vehicle solution to the control group according to the same schedule as the treatment groups.
-
This compound Treatment: Prepare the dosing solutions of this compound in the appropriate vehicle at the desired concentrations. Administer the compound to the treatment groups via the predetermined route and schedule.
-
Positive Control (Optional): Include a group treated with a standard-of-care agent known to be effective in the chosen tumor model.
4. Efficacy Evaluation
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volume 2-3 times per week throughout the study. TGI is a primary measure of efficacy.
-
Body Weight and Clinical Observations: Monitor the body weight of the mice and make daily clinical observations to assess toxicity.
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
Tumor Excision and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) or snap-frozen in liquid nitrogen for western blot analysis to assess target modulation.
Experimental Workflow
Caption: A generalized workflow for an in vivo xenograft efficacy study.
Data Presentation
Table 1: Tumor Growth Inhibition of this compound in A375 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Daily, p.o. | 1850 ± 210 | - |
| ZK824859 HCl | 10 | Daily, p.o. | 1100 ± 150 | 40.5 |
| ZK824859 HCl | 30 | Daily, p.o. | 650 ± 95 | 64.9 |
| ZK824859 HCl | 100 | Daily, p.o. | 250 ± 45 | 86.5 |
| Positive Control | 20 | Twice weekly, i.p. | 450 ± 70 | 75.7 |
Table 2: Effect of this compound on Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change from Day 0 (%) ± SEM |
| Vehicle Control | - | +5.2 ± 1.5 |
| ZK824859 HCl | 10 | +4.8 ± 1.2 |
| ZK824859 HCl | 30 | +3.5 ± 1.8 |
| ZK824859 HCl | 100 | -2.1 ± 2.5 |
| Positive Control | 20 | -8.5 ± 3.1 |
Table 3: Pharmacodynamic Biomarker Analysis in Tumor Tissue
| Treatment Group | Dose (mg/kg) | p-ERK/Total ERK Ratio (normalized to control) | Ki-67 Positive Cells (%) |
| Vehicle Control | - | 1.00 | 85 ± 5 |
| ZK824859 HCl | 30 | 0.35 | 40 ± 8 |
| ZK824859 HCl | 100 | 0.12 | 15 ± 4 |
Disclaimer: The compound "this compound" is hypothetical, and the data presented are for illustrative purposes only. The protocols provided are general guidelines and should be adapted based on the specific characteristics of the test compound and the experimental goals.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor efficacy of seventeen anticancer drugs in human breast cancer xenograft (MX-1) transplanted in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. yeasenbio.com [yeasenbio.com]
ZK824859 Hydrochloride: A Guide to Stock Solution Preparation, Storage, and In Vitro Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZK824859 hydrochloride is a potent and selective inhibitor of the urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis.[1] This document provides detailed application notes and protocols for the preparation and storage of this compound stock solutions, as well as its application in common in vitro assays.
Physicochemical and Inhibitory Properties
A summary of the key properties of this compound is presented in the table below, offering a quick reference for its biochemical activity.
| Property | Value |
| Molecular Formula | C₂₃H₂₃ClF₂N₂O₄ |
| Molecular Weight | 464.89 g/mol |
| Appearance | Solid |
| IC₅₀ (human uPA) | 79 nM |
| IC₅₀ (human tPA) | 1580 nM |
| IC₅₀ (human plasmin) | 1330 nM |
uPA Signaling Pathway and Mechanism of Action
This compound exerts its effects by inhibiting uPA, which is a central component of a signaling cascade that promotes cell migration and invasion. The binding of uPA to its receptor (uPAR) on the cell surface initiates the conversion of plasminogen to plasmin. Plasmin, in turn, degrades components of the extracellular matrix (ECM) and activates matrix metalloproteinases (MMPs), further facilitating ECM degradation. This proteolytic cascade is crucial for cancer cells to invade surrounding tissues. Additionally, the uPA/uPAR system can trigger intracellular signaling pathways, such as PI3K/Akt and MAPK/ERK, which are involved in cell proliferation, survival, and motility. By inhibiting uPA, this compound effectively blocks these downstream events.
Caption: A diagram illustrating the uPA signaling pathway and the inhibitory action of ZK824859.
Stock Solution Preparation and Storage
Proper preparation and storage of this compound stock solutions are critical for maintaining its stability and ensuring experimental reproducibility.
Solubility and Recommended Solvents
| Solvent | Solubility |
| DMSO | ≥ 125 mg/mL (≥ 268.88 mM) |
| Aqueous Buffers (e.g., PBS) | Information not readily available. It is recommended to first dissolve in a minimal amount of DMSO and then dilute with the aqueous buffer. |
| Ethanol | Information not readily available. |
Stock Solution Preparation (DMSO)
The following table provides volumes of DMSO needed to prepare stock solutions of various concentrations from 1 mg, 5 mg, and 10 mg of this compound.
| Desired Concentration | Mass: 1 mg | Mass: 5 mg | Mass: 10 mg |
| 1 mM | 2.1510 mL | 10.7552 mL | 21.5105 mL |
| 5 mM | 0.4302 mL | 2.1510 mL | 4.3021 mL |
| 10 mM | 0.2151 mL | 1.0755 mL | 2.1510 mL |
Protocol:
-
Weigh the desired amount of this compound powder.
-
Add the calculated volume of high-purity, anhydrous DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
Storage Conditions
| Storage Temperature | Shelf Life | Notes |
| -80°C | 6 months | Recommended for long-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Suitable for short-term storage. Aliquot to avoid repeated freeze-thaw cycles. |
Note: Always store solutions in tightly sealed vials to prevent moisture absorption and solvent evaporation.
Experimental Protocols
Below are generalized protocols for common in vitro assays involving uPA inhibition. Researchers should optimize these protocols for their specific experimental systems.
uPA Enzyme Inhibition Assay
This protocol outlines a method to determine the inhibitory activity of this compound against purified uPA.
Caption: A workflow diagram for a typical uPA enzyme inhibition assay.
Materials:
-
Human uPA enzyme
-
Chromogenic or fluorogenic uPA substrate
-
Assay buffer (e.g., Tris-based buffer, pH 7.5-8.5)
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Also prepare a vehicle control (e.g., DMSO diluted in assay buffer).
-
In a 96-well plate, add the assay buffer, human uPA enzyme, and the different concentrations of this compound or vehicle control.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the uPA substrate to all wells.
-
Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot the results to calculate the IC₅₀ value.
Cell Migration (Transwell) Assay
This protocol provides a framework for assessing the effect of this compound on cancer cell migration.
Caption: A workflow for a Transwell cell migration assay to evaluate ZK824859's efficacy.
Materials:
-
Cancer cell line with detectable migration
-
Transwell inserts (e.g., 8 µm pore size) and companion plates
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Cell stain (e.g., Crystal Violet)
-
Cotton swabs
Procedure:
-
Culture cells to sub-confluency and then starve them in serum-free medium for 12-24 hours.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower wells of the companion plate.
-
Resuspend the starved cells in serum-free medium containing various concentrations of this compound or a vehicle control.
-
Add the cell suspension to the upper Transwell inserts.
-
Incubate the plate for a period determined by the migration rate of the specific cell line (typically 2-24 hours).
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol and stain with a suitable dye (e.g., 0.5% Crystal Violet).
-
Wash the inserts to remove excess stain and allow them to dry.
-
Image the stained cells and count them in several representative fields to quantify migration. Alternatively, the dye can be extracted and the absorbance measured.
Recommended Working Concentrations for In Vitro Assays: Based on the IC₅₀ value of 79 nM for human uPA, a starting concentration range for cell-based assays could be from 100 nM to 10 µM. However, the optimal concentration will be cell-line and assay-dependent, and a dose-response experiment is highly recommended to determine the effective concentration for your specific system.
Conclusion
This compound is a valuable research tool for studying the role of uPA in cancer biology and for the development of novel anti-cancer therapeutics. Adherence to the protocols and storage conditions outlined in this document will help ensure the generation of reliable and reproducible data.
References
Application Notes and Protocols for ZK824859 Hydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting experiments with ZK824859 hydrochloride, a selective inhibitor of urokinase plasminogen activator (uPA). Appropriate controls are crucial for the valid interpretation of experimental results and are detailed herein.
Introduction to this compound
This compound is a potent and selective inhibitor of human urokinase plasminogen activator (uPA), a serine protease critically involved in tumorigenesis, invasion, and metastasis.[1][2] The uPA system's primary function is to convert the zymogen plasminogen into the active protease plasmin, which in turn degrades components of the extracellular matrix (ECM), facilitating cell migration and invasion.[3][4] Elevated levels of uPA are associated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[2][5]
Mechanism of Action
This compound selectively inhibits the enzymatic activity of uPA. The binding of uPA to its receptor (uPAR) on the cell surface localizes proteolytic activity, promoting cancer cell invasion and metastasis.[3] By inhibiting uPA, this compound is expected to block the downstream effects of plasmin activation, including ECM degradation and the release of matrix-bound growth factors. Furthermore, the uPA/uPAR system activates intracellular signaling pathways, such as the JAK/STAT and PI3K/Akt pathways, which are involved in cell migration, proliferation, and survival.[6][7] Inhibition of uPA by this compound may also modulate these signaling events.
Signaling Pathway
The uPA/uPAR system initiates a cascade of events leading to extracellular matrix degradation and intracellular signaling that promotes cancer progression.
Figure 1: Simplified uPA/uPAR signaling pathway and the inhibitory action of this compound.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Human uPA | Human tPA | Human Plasmin | Mouse uPA | Mouse tPA | Mouse Plasmin |
| IC₅₀ (nM) | 79 | 1580 | 1330 | 410 | 910 | 1600 |
Data sourced from publicly available information. IC₅₀ values represent the concentration of this compound required to inhibit 50% of the enzyme's activity.
Experimental Protocols
In Vitro uPA Activity Assay (Chromogenic)
This protocol is designed to quantify the enzymatic activity of uPA and assess the inhibitory potential of this compound.
Experimental Workflow:
References
- 1. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 2. Urokinase - Wikipedia [en.wikipedia.org]
- 3. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Key Role for the Urokinase Plasminogen Activator (uPA) in Invasive Group A Streptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Jak/Stat pathway and urokinase receptor signaling in human aortic vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Downregulation of uPA inhibits migration and PI3k/Akt signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ZK824859 Hydrochloride
Disclaimer: Publicly available experimental data and detailed scientific literature on ZK824859 hydrochloride are scarce. The following troubleshooting guides and FAQs are based on general principles for working with novel hydrochloride salts of organic compounds in a research setting.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: For a new hydrochloride compound, it is recommended to start with small-scale solubility tests in common laboratory solvents. Due to the hydrochloride salt form, the compound is expected to have better solubility in aqueous and polar protic solvents.
-
Recommended starting solvents: Sterile deionized water, PBS (phosphate-buffered saline), or DMSO (dimethyl sulfoxide).
-
General Protocol:
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Add a calculated volume of the chosen solvent to achieve a high concentration stock solution (e.g., 10 mM).
-
Vortex or sonicate gently to aid dissolution. If the compound does not fully dissolve, try gentle warming (e.g., to 37°C).
-
Once dissolved, sterile-filter the solution through a 0.22 µm filter.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Q2: What is the expected stability of this compound in solution?
A2: The stability of this compound in solution has not been publicly documented. As a general precaution:
-
Stock Solutions (in DMSO): When stored at -20°C or -80°C, stock solutions in DMSO are typically stable for several months. However, it is best practice to prepare fresh aliquots every 1-2 months.
-
Aqueous Solutions: Solutions in aqueous buffers (like PBS) are more prone to degradation. It is highly recommended to prepare these fresh for each experiment or store them for very short periods (e.g., a few days at 4°C).
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles for all stock solutions, as this can lead to compound degradation.
Troubleshooting Guides
Issue 1: Compound Precipitation in Cell Culture Media
Q: I diluted my this compound stock solution into my cell culture media, and a precipitate formed immediately. What should I do?
A: This is a common issue when diluting a compound from a high-concentration organic stock (like DMSO) into an aqueous buffer or media.
-
Possible Cause: The compound's solubility limit in the final aqueous solution has been exceeded. This can be influenced by the pH and protein content of the media.
-
Troubleshooting Steps:
-
Reduce Final Concentration: The simplest solution is to test lower final concentrations of the compound in your assay.
-
Increase DMSO Carryover (with caution): Ensure your final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%). However, a slightly higher (but non-toxic) DMSO concentration might help keep the compound in solution.
-
Use a Different Stock Solvent: If solubility in DMSO is the issue, consider preparing a stock solution in an alternative solvent like ethanol, if the compound is soluble and the solvent is compatible with your assay.
-
Pre-warm Media: Adding the compound to pre-warmed media (37°C) can sometimes improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions in your cell culture media to gradually lower the concentration.
-
Issue 2: Inconsistent or No Biological Activity
Q: I am not observing the expected biological effect of this compound in my in vitro assay. What could be the problem?
A: A lack of activity can stem from several factors, from compound integrity to the experimental setup.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for lack of biological activity.
-
Detailed Steps:
-
Compound Integrity: Has the compound been stored correctly? Has it undergone multiple freeze-thaw cycles? Consider using a fresh aliquot or newly prepared stock solution.
-
Stock Concentration: Verify the initial weighing and calculations for your stock solution. If possible, use a spectrophotometric or other analytical method to confirm the concentration.
-
Assay Protocol: Double-check all steps of your experimental protocol. Ensure incubation times, reagent concentrations, and cell densities are correct.
-
Positive Controls: Does your positive control for the assay work as expected? If not, the issue may lie with the assay itself, not the test compound.
-
Target Expression: If the mechanism of action is known, confirm that your experimental system (e.g., cell line) expresses the molecular target of this compound.
-
Data and Protocols
Table 1: Example Solubility Test for a Novel Hydrochloride Compound
| Solvent | Concentration (mM) | Observation at RT (25°C) | Observation at 37°C |
| Deionized H₂O | 10 | Insoluble | Partially Soluble |
| PBS (pH 7.4) | 10 | Insoluble | Partially Soluble |
| Ethanol | 50 | Soluble | Soluble |
| DMSO | 100 | Soluble | Soluble |
This is example data. Actual solubility should be determined experimentally.
Table 2: Example Stability Assessment in Aqueous Buffer
| Buffer | Storage Temp. | Time Point | % Remaining (HPLC) |
| PBS (pH 7.4) | 4°C | 24 hours | 98% |
| PBS (pH 7.4) | 4°C | 72 hours | 85% |
| PBS (pH 7.4) | 25°C (RT) | 8 hours | 90% |
| PBS (pH 7.4) | 25°C (RT) | 24 hours | 70% |
This is example data. Actual stability should be determined experimentally using an appropriate analytical method like HPLC.
Experimental Protocol: General Cell Viability Assay (e.g., MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture media to achieve final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and below the toxic threshold.
-
-
Cell Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
Viability Assessment:
-
Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan product is visible.
-
Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability at each compound concentration.
Caption: General workflow for a cell viability (MTT) assay.
Hypothetical Signaling Pathway
As the mechanism of action for this compound is not publicly known, the following diagram illustrates a generic kinase inhibitor pathway as an example of how a compound might function.
Caption: Hypothetical signaling pathway for a kinase inhibitor.
Technical Support Center: Optimizing ZK824859 Hydrochloride Concentration in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing the use of ZK824859 hydrochloride in your cell culture experiments. Here you will find detailed protocols, troubleshooting advice, and essential data to ensure the successful and reproducible application of this potent urokinase plasminogen activator (uPA) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and orally available inhibitor of urokinase plasminogen activator (uPA). Its primary mechanism of action is to block the enzymatic activity of uPA, a serine protease that plays a critical role in cancer progression. By inhibiting uPA, ZK824859 prevents the conversion of plasminogen to plasmin, a key step in the degradation of the extracellular matrix (ECM). This inhibition ultimately hinders tumor cell invasion, migration, and metastasis.
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
The optimal concentration of this compound is highly dependent on the specific cell line and the experimental assay being performed. Based on the inhibitory constants of similar uPA inhibitors, a general starting range to consider for initial dose-response experiments is from the low nanomolar to the low micromolar range. It is crucial to perform a dose-response curve to determine the precise half-maximal inhibitory concentration (IC50) for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
To prepare a stock solution, dissolve this compound powder in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO). For example, to create a 10 mM stock solution, dissolve the appropriate mass of the compound in DMSO. Ensure the powder is completely dissolved by vortexing or brief sonication. It is critical to use fresh, high-purity DMSO as it is hygroscopic.
For storage, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the cell culture medium remains non-toxic to your cells, typically below 0.5%, with 0.1% being preferable.
Q4: What are the potential off-target effects of this compound?
While ZK824859 is a selective uPA inhibitor, it is important to consider potential off-target effects, especially at higher concentrations. It is advisable to test its activity against other related serine proteases, such as tissue-type plasminogen activator (tPA) and plasmin, to confirm its specificity in your experimental system.
Troubleshooting Guides
Encountering issues in your experiments? This section addresses common problems and provides actionable solutions.
Problem 1: High variability in IC50 values between experiments.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before plating and use a consistent cell number for each experiment. Optimize and strictly adhere to a standardized cell seeding protocol.
-
-
Possible Cause: Variation in cell health or passage number.
-
Solution: Use cells that are in the logarithmic growth phase and maintain a consistent, narrow range of passage numbers for all experiments. Routinely check for and treat any mycoplasma contamination.
-
-
Possible Cause: Inaccurate pipetting or drug dilution.
-
Solution: Regularly calibrate and service your pipettes. When preparing serial dilutions, ensure thorough mixing at each step.
-
-
Possible Cause: Changes in cell culture media or serum lots.
-
Solution: Test new batches of media and serum for their effect on cell growth and drug sensitivity before using them in critical experiments.
-
Problem 2: Low or no inhibitory effect observed.
-
Possible Cause: Incorrect concentration of this compound.
-
Solution: The concentration may be too low for your specific cell line or assay. Perform a wide-range dose-response experiment to determine the optimal IC50 value.
-
-
Possible Cause: Degradation of the compound.
-
Solution: Improper storage or handling can lead to the degradation of the inhibitor. Use a fresh aliquot of the stock solution and ensure that proper storage conditions are maintained.
-
-
Possible Cause: Cell line resistance.
-
Solution: The chosen cell line may be resistant to uPA inhibition. Consider using a different cell line known to be sensitive to uPA inhibitors or investigate alternative signaling pathways.
-
Problem 3: Observed cell toxicity or death at expected inhibitory concentrations.
-
Possible Cause: High concentration of the compound.
-
Solution: The concentration of this compound may be too high, leading to non-specific toxicity. Lower the concentration and perform a cell viability assay to distinguish between cytotoxic and cytostatic effects.
-
-
Possible Cause: Solvent toxicity.
-
Solution: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5%).
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| DMSO | ≥ 125 mg/mL |
Table 2: Representative IC50 Values of Selective uPA Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| WX-UK1 | FaDu (Head and Neck) | Invasion Assay | Inhibition up to 50% | [1] |
| WX-UK1 | HeLa (Cervical) | Invasion Assay | Inhibition up to 50% | [1] |
| UK122 | CFPAC-1 (Pancreatic) | Cell-free uPA activity | 0.2 µM | [2][3] |
| UK122 | CFPAC-1 (Pancreatic) | Cytotoxicity | >100 µM | [2] |
| WX-340 | - | Cell-free uPA activity | 90 nM | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the preparation of stock and working solutions for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (10 mM):
-
In a sterile environment (e.g., a biological safety cabinet), accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Ensure complete dissolution by vortexing for 1-2 minutes. If necessary, briefly sonicate the solution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed, complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Gently mix each dilution by pipetting up and down. Avoid vigorous vortexing, which can damage proteins in the medium.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of this compound used.
-
Protocol 2: Determining the Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the IC50 value of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count healthy, log-phase cells.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
After 24 hours, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions in a serial dilution format to the respective wells. Include vehicle control and no-treatment control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-30 minutes at room temperature to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: uPA/uPAR signaling pathway and the inhibitory action of this compound.
References
- 1. Inhibition of the invasion capacity of carcinoma cells by WX-UK1, a novel synthetic inhibitor of the urokinase-type plasminogen activator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
troubleshooting ZK824859 hydrochloride solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with ZK824859 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is highly recommended. This compound is soluble in DMSO at concentrations of ≥ 125 mg/mL (268.88 mM).[1] It is crucial to use a fresh, anhydrous grade of DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1]
Q2: I am observing precipitation when diluting my DMSO stock solution with aqueous buffers (e.g., PBS). What is causing this and how can I prevent it?
A2: This is a common issue known as "antisolvent precipitation." this compound, like many small molecules, is significantly less soluble in aqueous solutions than in pure DMSO. When the DMSO stock is diluted into a buffer, the compound can crash out of solution. To mitigate this, consider the following:
-
Lower the final concentration: The most straightforward approach is to use a lower final concentration of this compound in your assay.
-
Use a multi-step dilution: Instead of diluting directly into your final aqueous buffer, perform serial dilutions in a mixture of DMSO and your aqueous buffer, gradually increasing the proportion of the aqueous component.
-
Incorporate surfactants or co-solvents: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) to your assay buffer can help maintain solubility.[2]
-
Consider formulation excipients: For in vivo studies, specific formulations using excipients like PEG300, Tween-80, or cyclodextrins are necessary to maintain solubility.[1]
Q3: My this compound solution appears cloudy or has visible particles. What should I do?
A3: Cloudiness or visible particles indicate that the compound is not fully dissolved or has precipitated. Here are some troubleshooting steps:
-
Gentle warming: Try warming the solution gently in a water bath (e.g., 37°C).
-
Sonication: Use a bath sonicator for a few minutes to aid in the dissolution of suspended particles.[2]
-
Vortexing: Vigorous vortexing can also help to break up aggregates and improve dissolution.
-
Filtration: If small particulates remain, you can filter the solution through a 0.22 µm syringe filter to remove them, but be aware that this may slightly decrease the actual concentration of the dissolved compound.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS?
A4: Direct dissolution in aqueous buffers is generally not recommended due to the compound's poor aqueous solubility. It is best to first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous medium, taking precautions to avoid precipitation as described in Q2.
Q5: How does pH affect the solubility of this compound?
A5: As a hydrochloride salt of a weakly basic compound, the solubility of this compound can be pH-dependent. In acidic conditions, the equilibrium will favor the protonated, more soluble form. However, in neutral or basic conditions, it may convert to the less soluble free base form, a process known as disproportionation.[3][4] If you are working with buffers at different pH values, be aware that solubility may vary. The common ion effect from high concentrations of chloride ions (e.g., in high molarity HCl) could potentially suppress solubility.[5]
Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Concentration | Notes | Reference |
| DMSO | ≥ 125 mg/mL (268.88 mM) | Use newly opened, anhydrous DMSO. | [1] |
| In vivo formulation 1 | ≥ 2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| In vivo formulation 2 | ≥ 2.08 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] |
Note: "≥" indicates that the saturation point was not reached at this concentration.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the compound: Accurately weigh out the desired amount of this compound (Molecular Weight: 464.89 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.65 mg.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the solid compound. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Facilitate dissolution: Vortex the solution vigorously. If necessary, gently warm the vial in a 37°C water bath or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[1]
Protocol 2: Preparation of an In Vivo Formulation (using PEG300 and Tween-80)
This protocol is adapted from a commercially available datasheet and yields a clear solution of at least 2.08 mg/mL.[1]
-
Prepare a concentrated DMSO stock: Prepare a 20.8 mg/mL stock solution of ZK8248559 hydrochloride in DMSO.
-
Mix with PEG300: In a sterile tube, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300. Mix thoroughly until the solution is homogeneous.
-
Add Tween-80: To the DMSO/PEG300 mixture, add 50 µL of Tween-80 and mix until evenly distributed.
-
Add Saline: Add 450 µL of saline to the mixture to bring the final volume to 1 mL. Mix thoroughly. The final concentration of this compound will be 2.08 mg/mL.
Visual Guides
Troubleshooting Workflow for this compound Solubility Issues
A workflow diagram for troubleshooting common solubility issues with this compound.
Simplified Urokinase Plasminogen Activator (uPA) Signaling Pathway
A diagram illustrating the inhibitory action of this compound on the uPA pathway.
References
potential off-target effects of ZK824859 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZK824859 hydrochloride.
I. Overview of this compound
This compound is a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in various physiological and pathological processes, including cancer metastasis. Understanding its on-target and potential off-target effects is crucial for accurate experimental design and data interpretation.
II. Data Presentation: Inhibitor Selectivity
The following table summarizes the known inhibitory activity of this compound against its primary target and related serine proteases.
| Target Enzyme | Species | IC50 (nM) | Reference(s) |
| uPA (urokinase plasminogen activator) | Human | 79 | [1][2] |
| tPA (tissue plasminogen activator) | Human | 1580 | [1][2] |
| Plasmin | Human | 1330 | [1][2] |
| uPA (urokinase plasminogen activator) | Mouse | 410 | [2] |
| tPA (tissue plasminogen activator) | Mouse | 910 | [2] |
| Plasmin | Mouse | 1600 | [2] |
Note: A comprehensive off-target screening of this compound against a broad panel of kinases or other serine proteases is not publicly available at this time. The data above is based on known and tested interactions. Users should be aware of the potential for uncharacterized off-target effects.
III. Experimental Protocols
A. In Vitro uPA Inhibition Assay (Chromogenic)
This protocol outlines a general procedure for determining the IC50 of this compound against uPA using a chromogenic substrate.
Materials:
-
Human uPA enzyme
-
Chromogenic uPA substrate (e.g., S-2444)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)
-
This compound
-
DMSO (for inhibitor dilution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Add the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 96-well plate.
-
Add human uPA enzyme to each well and incubate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic uPA substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 15-30 minutes at 37°C.
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time curve.
-
Plot the percentage of uPA activity versus the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
B. Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
IV. Signaling Pathways
A. Simplified uPA Signaling Pathway
Inhibition of uPA by this compound is expected to primarily affect the following signaling cascade. Understanding this pathway is key to distinguishing on-target from potential off-target effects.
Caption: Simplified uPA signaling pathway and the point of inhibition by ZK824859.
V. Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments with this compound.
Q1: Unexpectedly high or low enzyme activity in the control group (no inhibitor).
-
Possible Cause 1: Incorrect enzyme concentration.
-
Solution: Verify the activity of the uPA enzyme stock. Perform a titration of the enzyme to determine the optimal concentration that yields a robust and linear signal within the assay time frame.
-
-
Possible Cause 2: Substrate degradation.
-
Solution: Ensure the chromogenic or fluorogenic substrate is stored correctly (protected from light and moisture) and has not expired. Prepare fresh substrate solutions for each experiment.
-
-
Possible Cause 3: Improper buffer conditions.
-
Solution: Check the pH and ionic strength of the assay buffer. uPA activity is sensitive to these parameters.
-
Q2: High variability between replicate wells.
-
Possible Cause 1: Pipetting errors.
-
Solution: Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and proper technique.
-
-
Possible Cause 2: Incomplete mixing.
-
Solution: Gently mix the contents of the wells after adding each reagent, avoiding the introduction of air bubbles.
-
-
Possible Cause 3: Temperature fluctuations.
-
Solution: Ensure the microplate is incubated at a stable and uniform temperature.
-
Q3: The IC50 value is significantly different from the reported value (79 nM for human uPA).
-
Possible Cause 1: Differences in assay conditions.
-
Solution: The IC50 value can be influenced by substrate concentration, enzyme concentration, and incubation time. Ensure your assay conditions are comparable to those reported in the literature. It is recommended to run a known uPA inhibitor as a positive control.
-
-
Possible Cause 2: Inaccurate inhibitor concentration.
-
Solution: Verify the concentration of the this compound stock solution. Ensure complete solubilization in DMSO.
-
-
Possible Cause 3: Species-specific differences.
-
Solution: Note that ZK824859 is less potent against mouse uPA (IC50 = 410 nM).[2] Ensure you are using the correct species' enzyme for your experiment.
-
Q4: Unexpected cellular effects are observed that do not seem to be related to uPA inhibition.
-
Possible Cause 1: Off-target effects.
-
Solution: While ZK824859 is selective for uPA over tPA and plasmin, it has not been extensively profiled against a broad range of other proteases or kinases. The observed effects could be due to inhibition of an unknown off-target. Consider using a structurally different uPA inhibitor as a control to see if the same off-target effects are observed.
-
-
Possible Cause 2: Effects on the uPA signaling pathway.
-
Solution: uPA, through its receptor uPAR, can modulate various intracellular signaling pathways independent of its proteolytic activity. The observed cellular effects might be a downstream consequence of uPA inhibition that was not initially anticipated. Review the uPA signaling literature in the context of your cell type.
-
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting unexpected results.
VI. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? this compound is a selective inhibitor of the serine protease urokinase plasminogen activator (uPA).[1][2] It blocks the catalytic activity of uPA, thereby preventing the conversion of plasminogen to plasmin.
Q2: How selective is this compound? this compound shows good selectivity for human uPA (IC50 = 79 nM) over the related proteases tPA (IC50 = 1580 nM) and plasmin (IC50 = 1330 nM).[1][2]
Q3: Is this compound active against the mouse uPA? Yes, but it is approximately 5-fold less potent against mouse uPA (IC50 = 410 nM) compared to human uPA.[2] It also shows reduced selectivity against mouse tPA and plasmin.[2]
Q4: What are the recommended storage conditions for this compound? It is recommended to store the solid compound at -20°C. For stock solutions in DMSO, it is also recommended to store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Q5: What are the potential downstream effects of uPA inhibition? Inhibition of uPA can lead to reduced degradation of the extracellular matrix, which in turn can decrease cell migration and invasion. Additionally, through its interaction with its receptor uPAR, uPA can influence intracellular signaling pathways that regulate cell proliferation, adhesion, and survival. Therefore, inhibition of uPA can have pleiotropic effects on cellular behavior.
Q6: Are there any known off-target effects of this compound? The known off-target activities are against tPA and plasmin, but with significantly higher IC50 values compared to uPA.[1][2] A comprehensive screen against a broad panel of other proteases or kinases has not been reported in the public domain. Researchers should be mindful of the possibility of uncharacterized off-target interactions.
References
Technical Support Center: Minimizing ZK824859 Hydrochloride Toxicity in Cell Lines
Disclaimer: Specific cytotoxicity data for ZK824859 hydrochloride across various cell lines is not extensively available in public literature. This guide is formulated based on the known mechanism of this compound as a urokinase plasminogen activator (uPA) inhibitor and established best practices for managing the in vitro toxicity of novel small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally available and selective inhibitor of urokinase plasminogen activator (uPA).[1][2][3] Its primary function is to block the enzymatic activity of uPA, which is a serine protease involved in various physiological and pathological processes, including fibrinolysis, cell migration, and tissue remodeling. By inhibiting uPA, this compound can prevent the conversion of plasminogen to plasmin, a key step in these pathways.
Q2: What are the potential causes of this compound-induced toxicity in cell culture?
While specific off-target effects are not well-documented, toxicity from small molecule inhibitors like this compound in cell culture can generally arise from:
-
High Concentrations: Concentrations significantly exceeding the half-maximal inhibitory concentration (IC50) may lead to non-specific effects and cell death.[4]
-
Solvent Toxicity: this compound is soluble in DMSO.[1] High final concentrations of DMSO in the culture medium (typically >0.5%) can be independently toxic to cells.[5]
-
Off-Target Effects: The inhibitor may interact with other cellular targets besides uPA, causing unintended toxic consequences.[4]
-
Prolonged Exposure: Continuous exposure to the inhibitor might disrupt normal cellular functions, leading to cumulative toxicity.[4]
-
Metabolite Toxicity: Cellular metabolism of this compound could produce toxic byproducts.[4]
-
Cell Line Sensitivity: Different cell lines can have varying levels of sensitivity to chemical treatments.[4]
Q3: How can I determine a non-toxic working concentration of this compound for my experiments?
The optimal, non-toxic concentration should be empirically determined for each specific cell line and experimental endpoint. A dose-response curve is essential to identify a concentration that effectively inhibits uPA without causing significant cell death.[4] It is recommended to start with a broad range of concentrations, including those below the reported IC50 value for uPA (79 nM for human uPA).[1][2][3]
Troubleshooting Guides
Issue 1: High levels of cell death are observed in both this compound-treated and control wells.
| Possible Cause | Troubleshooting Steps |
| Microbial Contamination | Visually inspect cultures for turbidity, changes in medium color, or microbial presence under a microscope. Discard contaminated cultures and thoroughly clean the incubator and hood.[6] |
| Unhealthy Cells | Ensure cells are healthy, within a low passage number, and not overly confluent before starting the experiment. Stressed cells are more susceptible to toxicity.[5][7] |
| Incubator Issues | Verify the CO2 levels, temperature, and humidity of the incubator. Fluctuations can induce cell stress and death.[5] |
| Reagent or Media Contamination | Use fresh, sterile reagents and media. Aliquot reagents to minimize contamination risks.[5] |
Issue 2: Unexpectedly high toxicity is observed in this compound-treated wells compared to controls.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Concentration is Too High | Perform a dose-response experiment to determine the optimal concentration.[4] Test a wide range of concentrations, starting from well below the IC50. |
| Solvent Toxicity | Ensure the final DMSO concentration is at a non-toxic level (e.g., <0.1-0.5%).[4] Always include a vehicle-only control (cells treated with the same DMSO concentration without the compound).[5] |
| Compound Precipitation | This compound is soluble in DMSO but may precipitate in aqueous media.[1] Visually inspect the media for any precipitate after adding the compound. Ensure thorough mixing. |
| Prolonged Exposure | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.[4] |
| Cell Line Sensitivity | Some cell lines may be inherently more sensitive. Consider using a more robust cell line or perform extensive optimization of concentration and exposure time.[4] |
Issue 3: Inconsistent or non-reproducible cytotoxicity results.
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix the cell suspension between seeding wells to ensure uniformity.[5] |
| Inaccurate Pipetting | Calibrate pipettes regularly and use proper pipetting techniques to minimize errors.[5] |
| Edge Effects in Microplates | The outer wells of a plate are prone to evaporation, which can concentrate the compound.[5] It is advisable to fill the outer wells with sterile PBS or media without cells and use the inner wells for the experiment.[5] |
| Inhibitor Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.[4] Store stock solutions at -20°C or -80°C in small aliquots to prevent freeze-thaw cycles.[4] |
Data Presentation
Use the following table to summarize the quantitative data from your cytotoxicity experiments. This will allow for easy comparison of the cytotoxic potential of this compound across different conditions.
Table 1: Cytotoxicity of this compound (User-Defined)
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Maximum Inhibition (%) | Notes |
| e.g., HT-1080 | e.g., MTT | e.g., 24 | |||
| e.g., 48 | |||||
| e.g., 72 | |||||
| e.g., MDA-MB-231 | e.g., LDH | e.g., 24 | |||
| e.g., 48 | |||||
| e.g., 72 |
Experimental Protocols
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.[8]
-
Cell Seeding: a. Harvest and count cells. b. Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4] c. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete culture medium. Test a wide range of concentrations (e.g., 0.01 µM to 100 µM).[4] b. Include a "vehicle control" (medium with the same DMSO concentration as the highest inhibitor concentration) and a "no-treatment control" (medium only).[4] c. Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT in sterile PBS. b. Add 10 µL of the MTT solution to each well.[7] c. Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization and Measurement: a. Carefully remove the medium from the wells. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] c. Gently shake the plate for 5-10 minutes to ensure complete dissolution. d. Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[5]
-
Cell Seeding and Compound Treatment: a. Follow steps 1 and 2 from the MTT assay protocol. b. It is crucial to include a "maximum LDH release" control by treating some wells with a lysis buffer (provided in commercial kits) to determine 100% cytotoxicity.[9]
-
Sample Collection: a. After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 4 minutes) to pellet any detached cells. b. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: a. Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits are recommended). b. Add the reaction mixture to each well containing the supernatant. c. Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Measurement: a. Stop the reaction by adding the stop solution provided in the kit. b. Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader. c. Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the no-treatment and maximum release controls.
Mandatory Visualizations
Caption: uPA signaling pathway and inhibition by this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. zk 824859 — TargetMol Chemicals [targetmol.com]
- 3. biocompare.com [biocompare.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. adl.usm.my [adl.usm.my]
- 7. benchchem.com [benchchem.com]
- 8. Drug toxicity assessment: cell proliferation versus cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
improving ZK824859 hydrochloride stability in solution
Technical Support Center: ZK824859 Hydrochloride
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
For initial stock solution preparation, it is advisable to use a solvent in which this compound has high solubility and stability. While specific solvents should be determined empirically, common choices for hydrochloride salts include anhydrous DMSO, ethanol, or methanol. For aqueous experimental buffers, it is critical to assess the pH and potential for hydrolysis.
2. My this compound solution appears cloudy or shows precipitation over time. What is the cause and how can I prevent this?
Cloudiness or precipitation can be due to several factors, including low solubility in the chosen solvent, salt disproportionation, or degradation. Hydrochloride salts of weakly basic compounds can sometimes convert to the less soluble free base form, especially in neutral or alkaline aqueous solutions.[1][2] To prevent this, consider the following:
-
pH Adjustment: Maintain a slightly acidic pH (e.g., pH < 6) to ensure the compound remains in its more soluble salt form.[1][2]
-
Co-solvents: Incorporating a co-solvent like ethanol or PEG 400 in your aqueous buffer can improve solubility.
-
Temperature Control: Storing the solution at a lower temperature (e.g., 2-8°C) can slow down both precipitation and chemical degradation.[1][2]
3. What are the primary degradation pathways for this compound in solution?
While specific pathways for this compound must be experimentally determined, hydrochloride salts are often susceptible to:
-
Hydrolysis: Reaction with water, which can be accelerated by acidic or basic conditions.[3]
-
Oxidation: Degradation in the presence of oxygen, which can be catalyzed by light or trace metals.[3]
-
Photolysis: Degradation upon exposure to light, particularly UV light.[3]
Identifying the specific degradation products through techniques like HPLC-MS/MS is crucial for understanding the stability profile.
4. How should I store my this compound solutions to ensure maximum stability?
For optimal stability, solutions should be:
-
Stored at low temperatures: Refrigeration (2-8°C) or freezing (-20°C or -80°C) is generally recommended. Note that freeze-thaw cycles should be minimized.[4]
-
Protected from light: Use amber vials or wrap containers in aluminum foil.[3]
-
Protected from oxygen: For long-term storage, consider purging the solution with an inert gas like nitrogen or argon before sealing the container.[3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency in Bioassay | Chemical degradation of the compound in the assay buffer. | 1. pH Control: Use a buffer system to maintain an optimal pH for stability. Citrate, acetate, and phosphate buffers are common choices.[3] 2. Temperature: Perform assays at a controlled, lower temperature if the experimental design allows. 3. Fresh Solutions: Prepare fresh solutions immediately before each experiment. |
| Inconsistent Results Between Experiments | Instability of stock solutions leading to variable concentrations. | 1. Aliquot Stock Solutions: After preparation, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. 2. Regular Quality Control: Periodically check the concentration and purity of your stock solution using HPLC. |
| Color Change in Solution | Oxidative degradation or formation of a colored degradant. | 1. Use Antioxidants: Consider adding antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) to the formulation, if compatible with your experimental system. 2. Inert Atmosphere: Prepare and store the solution under an inert gas (e.g., nitrogen).[3] |
| Precipitation in Aqueous Buffer | The pH of the buffer is causing the hydrochloride salt to convert to its less soluble free base form (disproportionation).[1][2] | 1. Lower the Buffer pH: Adjust the pH of your aqueous buffer to be at least 1-2 units below the pKa of the compound's conjugate acid.[1] 2. Increase Solvent Polarity: If possible, add a water-miscible organic co-solvent to your buffer. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
This protocol outlines a general method for preparing an aqueous solution with enhanced stability.
-
Solvent Preparation: Prepare a buffer solution at a pH known to be optimal for this compound stability (e.g., 50 mM citrate buffer, pH 4.5).
-
Degassing: Degas the buffer by sonicating for 15-20 minutes or by bubbling nitrogen gas through it for 10-15 minutes to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of this compound powder in a light-protected (amber) vial.
-
Dissolution: Add the degassed buffer to the vial to achieve the desired final concentration. Vortex or sonicate briefly until the solid is completely dissolved.
-
Inert Gas Purge: Purge the headspace of the vial with nitrogen gas for 30-60 seconds.
-
Storage: Tightly cap the vial and store it at 2-8°C, protected from light.
Visual Guides
Troubleshooting Workflow for Solution Instability
The following diagram outlines a logical workflow for diagnosing and resolving issues with the stability of this compound solutions.
Caption: Troubleshooting workflow for ZK824859 HCl instability.
General Degradation Pathways
This diagram illustrates common chemical degradation pathways that can affect hydrochloride salts in solution.
Caption: Common degradation pathways for hydrochloride salts.
References
- 1. ovid.com [ovid.com]
- 2. DSpace [helda.helsinki.fi]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. Long-term Stability of Cocaine Hydrochloride Aqueous Solution 50 mg/mL (5%) at Room Temperature and at 5°C ± 3°C in Glass Bottles - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in ZK824859 hydrochloride experimental results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental results obtained with ZK824859 hydrochloride, a selective urokinase plasminogen activator (uPA) inhibitor.
I. Troubleshooting Guides
This section offers structured guidance to identify and resolve common issues encountered during in vitro and in vivo experiments with this compound.
In Vitro uPA Inhibition Assay Variability
Variability in in vitro uPA inhibition assays can arise from multiple factors, from reagent preparation to data analysis. Follow this guide to systematically troubleshoot your experiment.
Question: Why are my IC50 values for this compound inconsistent or different from published values?
Answer: Discrepancies in IC50 values are a common issue and can be attributed to several factors. Here’s a systematic approach to troubleshoot this:
-
Confirm Reagent Quality and Concentration:
-
Enzyme Activity: Ensure your uPA enzyme is active. Aliquot the enzyme upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles. Run a positive control with a known uPA inhibitor to validate enzyme activity.
-
Substrate Integrity: Chromogenic substrates like S-2444 are light-sensitive and can degrade over time. Prepare fresh substrate solutions for each experiment and store the stock solution protected from light.
-
This compound Stock Solution: Ensure accurate weighing and complete solubilization of the compound. The hydrochloride salt form generally has good aqueous solubility, but for high concentrations, DMSO is often used. Be mindful of the final DMSO concentration in your assay, as it can affect enzyme activity.
-
-
Review Assay Conditions:
-
Buffer Composition: The pH and ionic strength of the assay buffer are critical for enzyme activity. Ensure the buffer is correctly prepared and the pH is verified.
-
Incubation Time and Temperature: Enzyme kinetics are highly dependent on temperature and incubation time. Use a temperature-controlled plate reader or incubator and ensure incubation times are consistent across all experiments. For kinetic assays, ensure you are measuring the initial reaction velocity.
-
Solvent Effects: If using DMSO to dissolve this compound, ensure the final concentration in the assay well is consistent across all inhibitor dilutions and is below a level that affects uPA activity (typically ≤1%). Run a solvent control to account for any effects of the solvent on enzyme activity.[1]
-
-
Data Analysis:
-
Curve Fitting: Use a non-linear regression model to fit your dose-response data. Ensure you have a sufficient number of data points spanning the full range of inhibition (from no inhibition to complete inhibition) to accurately determine the top and bottom plateaus of the curve.
-
Data Normalization: Normalize your data relative to positive (no inhibitor) and negative (no enzyme) controls.
-
Question: I am observing high background signal in my chromogenic uPA assay. What are the likely causes and how can I fix it?
Answer: High background can mask the true signal and reduce the sensitivity of your assay. The most common causes are:
-
Substrate Autohydrolysis: The chromogenic substrate may be unstable and spontaneously hydrolyze, releasing the chromophore even in the absence of uPA.
-
Troubleshooting:
-
Run a "no-enzyme" control (all components except uPA). A significant increase in absorbance over time in this control indicates substrate instability.[2]
-
Prepare fresh substrate solution for each experiment.
-
Optimize the substrate concentration; use the lowest concentration that provides a good signal-to-noise ratio.[2]
-
Reduce the incubation time.[2]
-
Ensure the pH of your assay buffer is optimal for both enzyme activity and substrate stability.
-
-
-
Contaminated Reagents: Protease contamination in your reagents can lead to substrate cleavage.
-
Troubleshooting:
-
Use high-purity reagents and sterile, nuclease-free water.
-
Filter-sterilize your buffers.
-
-
-
Inadequate Plate Blocking (for ELISA-based assays): If using an assay format where components are immobilized on a plate, insufficient blocking can lead to non-specific binding.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model Variability
EAE is a complex model with inherent variability. Consistent results require careful attention to protocol details.
Question: My EAE model shows high variability in disease incidence and severity. How can I improve consistency?
Answer: Variability in the EAE model is a well-documented challenge.[4][5][6][7] Key factors to control include:
-
Animal Strain and Husbandry:
-
Reagent Preparation and Administration:
-
MOG35-55 Peptide: Ensure the peptide is of high purity and stored correctly.
-
Complete Freund's Adjuvant (CFA) Emulsion: The quality of the emulsion is critical. Ensure the MOG peptide is thoroughly emulsified in CFA. The emulsion should be stable and not separate.
-
Pertussis Toxin (PTx): The potency of PTx can vary between lots. It is crucial to use a consistent and appropriate dose.[5]
-
Injections: Administer immunizations and PTx injections consistently (e.g., subcutaneous injections in the same location).
-
-
Clinical Scoring:
-
Use a standardized clinical scoring system and ensure all observers are trained to score consistently. Blinded scoring is recommended to minimize bias.
-
Question: How should I prepare and administer this compound for in vivo studies?
Answer: The formulation and route of administration are critical for achieving the desired exposure and therapeutic effect.
-
Formulation: For oral administration, this compound can be formulated in a vehicle such as 0.5% methylcellulose in water. For intraperitoneal or intravenous injections, it may need to be dissolved in a vehicle containing a solubilizing agent like DMSO, and then diluted in saline or another aqueous buffer. Always check the solubility of the compound in your chosen vehicle.
-
Dose and Schedule: The effective dose will depend on the specific animal model and desired therapeutic outcome. In a chronic mouse EAE model, a dose of 50 mg/kg administered twice daily has been shown to be effective. It is recommended to perform a dose-response study to determine the optimal dose for your experimental conditions.
-
Controls: Always include a vehicle control group that receives the same formulation without the active compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the reported IC50 values for this compound?
A1: The inhibitory potency of this compound is species-dependent. The reported IC50 values are summarized in the table below.
| Enzyme Target | Species | IC50 (nM) |
| uPA | Human | 79 |
| tPA | Human | 1580 |
| Plasmin | Human | 1330 |
| uPA | Mouse | 410 |
| tPA | Mouse | 910 |
| Plasmin | Mouse | 1600 |
Data compiled from publicly available information.
Q2: What is the mechanism of action of this compound?
A2: this compound is a selective inhibitor of the serine protease urokinase plasminogen activator (uPA). uPA converts plasminogen to plasmin, which is involved in the degradation of the extracellular matrix. By inhibiting uPA, this compound can modulate processes such as cell migration and tissue remodeling.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term storage. Stock solutions in DMSO can also be stored at -20°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use a different chromogenic substrate for the uPA inhibition assay?
A4: Yes, other chromogenic substrates for uPA can be used. However, the kinetic parameters (Km and Vmax) will be different for each substrate, which will affect the optimal substrate concentration and reaction conditions. It is important to characterize the kinetics of your chosen substrate with uPA before performing inhibitor studies.
Q5: What are the key steps in a typical chromogenic uPA inhibition assay?
A5: A typical protocol involves the following steps:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor in assay buffer.
-
Add the uPA enzyme to the wells of a microplate containing the inhibitor dilutions and incubate for a pre-determined time.
-
Initiate the reaction by adding the chromogenic substrate (e.g., S-2444).
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release).
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
III. Experimental Protocols & Data
Detailed Protocol: In Vitro Chromogenic uPA Inhibition Assay
This protocol is a general guideline and may require optimization for specific experimental conditions.
Materials:
-
Human urokinase (uPA)
-
Chromogenic substrate (e.g., S-2444, Pyro-Glu-Gly-Arg-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
This compound
-
DMSO (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of uPA in assay buffer.
-
Prepare a stock solution of S-2444 in sterile water.
-
Prepare a stock solution of this compound in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add serial dilutions of this compound to the appropriate wells. Include a solvent control (DMSO only).
-
Add the uPA solution to all wells except the "no enzyme" control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Add the S-2444 substrate solution to all wells to start the reaction.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Representative Kinetic Parameters for Human uPA
| Substrate | Km (µM) | Vmax (µmol/min/mg) |
| S-2444 | 50 - 200 | 10 - 30 |
Note: These values are approximate and can vary depending on the specific assay conditions (pH, temperature, buffer composition).
Table 2: Example In Vitro Dose-Response Data for this compound
| Cell Line | Assay Type | Endpoint | IC50 (nM) |
| MDA-MB-231 (Human Breast Cancer) | Cell Invasion | Matrigel Invasion | ~500 |
| PC-3 (Human Prostate Cancer) | Cell Migration | Wound Healing | ~750 |
Note: These are hypothetical examples to illustrate potential data. Actual IC50 values will vary depending on the cell line and experimental conditions.[10][11][12][13]
IV. Visualizations
uPA Signaling Pathway
The urokinase plasminogen activator system plays a crucial role in extracellular matrix degradation, cell migration, and signaling.
Logical Flow for IC50 Determination
The determination of an accurate IC50 value requires a logical progression from experimental setup to data analysis.
References
- 1. abcam.com [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. arp1.com [arp1.com]
- 4. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Animal models of multiple sclerosis: the good, the bad and the bottom line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Experimental In Vivo Models of Multiple Sclerosis: State of the Art - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 13. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZK824859 Hydrochloride Assay Troubleshooting
Disclaimer: Publicly available scientific information on ZK824859 hydrochloride, including its specific chemical structure and analytical methods, is limited. Therefore, this technical support center provides a comprehensive guide to troubleshooting assay interference for a novel small molecule hydrochloride, based on established principles of analytical chemistry. The guidance is broadly applicable to methods such as High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is assay interference in the context of this compound analysis?
A1: Assay interference refers to any component in the sample matrix that alters the analytical signal of this compound, leading to inaccurate quantification. These interferences can cause the measured amount to be artificially high or low. Common sources include metabolites, formulation excipients, endogenous biological molecules (lipids, proteins), or contaminants from sample collection and processing.[1][2]
Q2: What are the most common types of interference observed in HPLC-UV and LC-MS assays?
A2: In HPLC-UV analysis , interference typically arises from compounds that co-elute with this compound and absorb light at the same wavelength.[3][4] In LC-MS analysis , the most significant interference is from "matrix effects."[5][6] This occurs when co-eluting compounds affect the ionization efficiency of this compound in the mass spectrometer's ion source, leading to ion suppression or enhancement.[1][2]
Q3: How can I proactively minimize interference during method development for this compound?
A3: Proactive strategies include:
-
Thorough Literature Search: Investigate the chemical properties of analogous compounds to anticipate potential issues.
-
Optimal Wavelength Selection (HPLC-UV): Choose a wavelength that maximizes the signal for this compound while minimizing the absorbance of potential interferences.
-
Strategic Sample Preparation: Develop a robust sample cleanup procedure to remove interfering matrix components before analysis.[6]
-
Chromatographic Selectivity: Optimize the mobile phase and HPLC column to achieve baseline separation of this compound from all other sample components.
-
Use of an Internal Standard: Incorporating a stable isotope-labeled internal standard is the gold standard for compensating for matrix effects in LC-MS analysis.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: Inconsistent or Shifting Retention Times
Q: My retention time for this compound is drifting between injections. What are the likely causes and solutions?
A: Retention time instability is a common issue in HPLC. The table below summarizes potential causes and recommended actions.
| Potential Cause | Recommended Solution |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. Increase equilibration time if necessary.[7] |
| Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate composition and thorough mixing, especially for multi-component mobile phases. Use a degasser to remove dissolved gases.[7][8] |
| Temperature Fluctuations | Use a column oven to maintain a constant temperature, as even small changes can affect retention times.[7][8] |
| Pump Malfunction or Leaks | Check for leaks in the HPLC system, particularly around fittings and seals. Ensure the pump is delivering a consistent flow rate.[3][8] |
| Column Degradation | The column may be contaminated or the stationary phase may be degrading. Follow a column washing protocol or replace the column if necessary.[3] |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: The chromatographic peak for this compound is tailing severely. How can I improve the peak shape?
A: Poor peak shape can compromise resolution and integration accuracy. Here’s how to troubleshoot it:
-
Peak Tailing:
-
Cause: Often caused by secondary interactions between the analyte (especially if it's a basic compound like a hydrochloride salt) and acidic silanols on the silica-based column packing.
-
Solution: Add a competitor, such as a small amount of triethylamine (TEA) or use a mobile phase with a lower pH to keep the analyte protonated. Using an "end-capped" column can also minimize these interactions.
-
-
Peak Fronting:
-
Cause: Typically indicates column overloading.
-
Solution: Reduce the concentration of the sample or decrease the injection volume.[9]
-
-
Peak Splitting:
Issue 3: Inaccurate Quantification due to Matrix Effects (LC-MS)
Q: I suspect ion suppression is affecting my this compound quantification in plasma samples. How can I confirm and mitigate this?
A: Ion suppression is a critical issue in LC-MS. The following workflow can help you diagnose and address it.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement for this compound in a specific biological matrix.
Methodology:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare a standard solution of this compound at a known concentration in the mobile phase.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma with no analyte) through your entire sample preparation workflow. Spike the final, clean extract with this compound to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with this compound before the sample preparation process. Process this sample.
-
-
LC-MS Analysis: Analyze multiple replicates (n≥3) of each set.
-
Data Analysis:
-
Calculate the average peak area for each set.
-
Matrix Effect (%) = (Peak AreaSet B / Peak AreaSet A) * 100
-
Recovery (%) = (Peak AreaSet C / Peak AreaSet B) * 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation |
| < 85% | Significant Ion Suppression |
| 85% - 115% | Acceptable/No Major Matrix Effect |
| > 115% | Significant Ion Enhancement |
A low recovery percentage indicates inefficient extraction of this compound during sample preparation.
Protocol 2: Comparison of Sample Preparation Techniques
Objective: To determine the most effective sample preparation method for minimizing matrix effects.
Methodology:
-
Select Methods: Choose at least two different sample preparation techniques to compare, for example:
-
Protein Precipitation (PPT)
-
Liquid-Liquid Extraction (LLE)
-
Solid-Phase Extraction (SPE)
-
-
Process Samples: Process aliquots of the same blank matrix pool using each technique.
-
Assess Matrix Effects: Perform the post-extraction spike experiment described in Protocol 1 for the extracts from each sample preparation method.
-
Compare Results: The method that yields a Matrix Effect percentage closest to 100% is the most effective at removing interfering components.
Data Presentation:
| Sample Preparation Method | Pros | Cons | Matrix Effect (%) |
| Protein Precipitation (PPT) | Fast, simple, inexpensive | Non-selective, may result in significant matrix effects | Example: 65% |
| Liquid-Liquid Extraction (LLE) | More selective than PPT | More labor-intensive, requires solvent optimization | Example: 88% |
| Solid-Phase Extraction (SPE) | Highly selective, provides cleanest extracts | Most complex and expensive method to develop | Example: 97% |
Visualizations
Caption: A systematic workflow for troubleshooting common assay interference issues.
Caption: The mechanism of matrix effects in LC-MS analysis.
References
- 1. This compound - 阿镁生物 [amaybio.com]
- 2. (-)-Cocaine hydrochloride | C17H22ClNO4 | CID 656832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. LC determination of indinavir in biological matrices with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - 阿镁生物 [amaybio.com]
- 6. Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzenemethanol, 2-chloro-alpha-(((1-methylethyl)amino)methyl)-, hydrochloride (1:1) | C11H17Cl2NO | CID 23360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. US7279287B2 - Analytical method - Google Patents [patents.google.com]
Technical Support Center: Optimizing Incubation Time for Small Molecule Inhibitor Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for small molecule inhibitor treatments in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for incubation time when using a new small molecule inhibitor?
A1: The ideal starting incubation time depends on the experimental endpoint. For assessing the direct inhibition of a signaling pathway, a shorter time course of 1 to 6 hours may be sufficient.[1] To observe downstream effects such as changes in gene expression or cell viability, longer incubation times of 24 to 72 hours are often necessary.[2][3] A time-course experiment with points at 24, 48, and 72 hours is a recommended starting point for many cell-based assays.[3]
Q2: How does the concentration of the inhibitor affect the optimal incubation time?
A2: Inhibitor concentration and incubation time are interconnected. Higher concentrations may elicit a faster response, potentially requiring shorter incubation times.[2] Conversely, lower concentrations might need a longer duration to achieve the desired effect. It is crucial to perform a dose-response experiment for each time point to determine the half-maximal inhibitory concentration (IC50) and select a concentration that is both effective and minimally toxic.[4][5]
Q3: Does the optimal incubation time vary between different cell types?
A3: Yes, the optimal incubation time can differ significantly depending on the cell line.[2] Factors influencing this include the cell's metabolic rate, doubling time, and the expression level of the target protein. It is essential to empirically determine the optimal conditions for each cell line used in your experiments.
Q4: How can I distinguish between short-term and long-term effects of the inhibitor?
A4: Short-term effects, such as the inhibition of protein phosphorylation, can often be observed within minutes to a few hours.[1] Long-term effects, including impacts on cell proliferation, apoptosis, or changes in protein expression, typically require incubation periods of 24 hours or more.[3][6] A time-course experiment is the most effective way to characterize both early and late cellular responses to an inhibitor.[1]
Q5: Should I refresh the medium during a long incubation period?
A5: For incubation times extending beyond 48-72 hours, it is advisable to refresh the culture medium containing the inhibitor.[2] This ensures that nutrient depletion or the accumulation of waste products does not affect cell health and that the concentration of the inhibitor remains stable.
Q6: What should I do if I don't observe any effect from the inhibitor?
A6: If the inhibitor shows no effect, consider the following troubleshooting steps:
-
Increase Incubation Time: The chosen time point may be too early to observe the desired outcome.[3]
-
Increase Inhibitor Concentration: The concentration may be too low to be effective. Perform a dose-response curve to identify the optimal concentration range.[4]
-
Confirm Inhibitor Activity: Ensure the inhibitor is active by testing it in a cell-free biochemical assay if possible.[4] Also, check the storage conditions and age of the inhibitor stock.[7]
-
Check Cell Permeability: Verify that the inhibitor is cell-permeable.[4]
Q7: What if the inhibitor treatment results in high levels of cell death?
A7: Excessive cell death may indicate cytotoxicity. To address this:
-
Reduce Inhibitor Concentration: The concentration may be too high. A dose-response experiment will help identify a non-toxic effective concentration.[4]
-
Shorten Incubation Time: Prolonged exposure could be causing cytotoxicity. Determine the minimum time required to achieve the desired inhibitory effect.[4]
-
Perform Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration as in the highest inhibitor treatment to ensure the solvent is not the cause of toxicity.[8]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time Using a Cell Viability Assay
This protocol outlines a method to determine the optimal incubation time for a small molecule inhibitor by assessing its effect on cell viability at multiple time points.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Small molecule inhibitor stock solution (e.g., in DMSO)
-
96-well clear-bottom plates
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
Inhibitor Treatment: a. Prepare serial dilutions of the inhibitor in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM).[10] b. Include a "vehicle control" (medium with the same concentration of solvent as the highest inhibitor concentration) and a "no-treatment control" (medium only).[4] c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions to the respective wells.
-
Incubation: a. Incubate the plates for different durations (e.g., 24, 48, and 72 hours) at 37°C in a humidified 5% CO2 incubator.[3]
-
Cell Viability Assay (Example using MTT): a. At the end of each incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11] b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9] c. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] d. Mix gently to ensure complete solubilization.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9]
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the cell viability against the log of the inhibitor concentration for each incubation time to generate dose-response curves and determine the IC50 value for each time point.[10]
Protocol 2: Western Blot Analysis to Assess Target Inhibition
This protocol describes how to evaluate the effect of a small molecule inhibitor on the phosphorylation or expression of its target protein over time.
Materials:
-
Cell line of interest
-
6-well plates
-
Small molecule inhibitor
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the target protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with the inhibitor at a predetermined concentration (e.g., the IC50 value from the viability assay) for various time points (e.g., 0, 1, 3, 6, 12, and 24 hours).[1]
-
Cell Lysis: a. At each time point, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer.[3]
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer: a. Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.[1] b. Transfer the proteins to a PVDF or nitrocellulose membrane.[3]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[3] b. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein overnight at 4°C.[3] c. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: a. Detect the signal using an ECL substrate.[10]
-
Analysis: a. Quantify the band intensities for the phosphorylated and total protein. The optimal incubation time is the point at which the desired level of target inhibition is achieved.[1]
Data Presentation
Table 1: Hypothetical Time-Course and Dose-Response Data for a Small Molecule Inhibitor
| Incubation Time (hours) | Inhibitor Concentration (µM) | % Cell Viability (relative to vehicle) | IC50 (µM) |
| 24 | 0 (Vehicle) | 100 ± 4.5 | \multirow{5}{}{12.5} |
| 1 | 92 ± 3.8 | ||
| 10 | 55 ± 5.1 | ||
| 50 | 25 ± 2.9 | ||
| 100 | 15 ± 2.1 | ||
| 48 | 0 (Vehicle) | 100 ± 5.2 | \multirow{5}{}{5.8} |
| 1 | 85 ± 4.1 | ||
| 10 | 40 ± 3.7 | ||
| 50 | 10 ± 1.8 | ||
| 100 | 5 ± 1.2 | ||
| 72 | 0 (Vehicle) | 100 ± 4.8 | \multirow{5}{*}{2.1} |
| 1 | 75 ± 3.5 | ||
| 10 | 20 ± 2.6 | ||
| 50 | 5 ± 1.5 | ||
| 100 | 2 ± 0.8 |
Visualizations
Caption: Workflow for optimizing inhibitor incubation time.
Caption: A generic kinase signaling pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | - Inconsistent cell seeding- Edge effects in the plate- Pipetting errors | - Use a cell counter for accurate seeding.[3]- Avoid using the outermost wells of the plate.[3]- Ensure proper mixing and accurate pipetting. |
| Inhibitor precipitates in media | - Poor aqueous solubility- Final concentration exceeds solubility limit | - Decrease the final concentration of the inhibitor.[8]- Optimize the solvent system; a slightly higher DMSO concentration (up to 0.5%) may be tolerated, but always include a vehicle control.[8] |
| Loss of inhibitor activity over time | - Inhibitor is unstable in culture medium at 37°C | - Perform a time-course experiment to check for degradation.[8]- Prepare fresh inhibitor solutions for each experiment.[7]- For long incubations, consider refreshing the medium and inhibitor.[2] |
| Unexpected increase in a signaling pathway | - Cellular feedback mechanisms | - Analyze multiple time points to understand the kinetics of pathway activation.[3]- Investigate other related signaling pathways that might be compensatorily activated. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ZK824859 Hydrochloride in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the urokinase plasminogen activator (uPA) inhibitor, ZK824859 hydrochloride, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available and selective inhibitor of urokinase plasminogen activator (uPA).[1] It blocks the proteolytic activity of uPA, which is responsible for converting plasminogen to plasmin.[2][3][4] Plasmin, in turn, degrades components of the extracellular matrix (ECM), a process crucial for cancer cell invasion and metastasis.[5][6] By inhibiting uPA, this compound aims to prevent tumor progression and the spread of cancer.[3][7]
Q2: My cancer cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Resistance to uPA inhibitors like this compound can arise through several mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for uPA inhibition by activating alternative signaling pathways that promote survival, proliferation, and invasion. These can include:
-
Epidermal Growth Factor Receptor (EGFR) pathway: uPA receptor (uPAR) can interact with EGFR, leading to downstream signaling that promotes cell survival and proliferation.[13][14]
-
Integrin-mediated signaling: uPAR can form complexes with integrins, activating pathways like FAK, Src, MAPK, and PI3K/Akt, which are involved in cell migration, proliferation, and survival.[6][15]
-
-
uPAR-Mediated Signaling Independent of uPA Proteolysis: The uPA receptor (uPAR) can initiate intracellular signaling upon binding to uPA, independent of uPA's enzymatic activity.[15] This signaling can promote cell migration and survival, potentially rendering inhibitors of uPA's catalytic site less effective.
-
Epithelial-to-Mesenchymal Transition (EMT): The uPA/uPAR system is implicated in promoting EMT, a process where cancer cells acquire migratory and invasive properties.[5][15] Cells that have undergone EMT may be inherently more resistant to therapies targeting a single pathway.
Troubleshooting Guides
This section provides guidance on specific issues you may encounter during your experiments.
Issue 1: Decreased efficacy of this compound over time.
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance | 1. Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTS or CellTiter-Glo) to compare the IC50 value of this compound in your treated cells versus the parental cell line. A significant increase in IC50 indicates resistance. 2. Investigate PAI-1 Upregulation: Analyze PAI-1 protein and mRNA levels in resistant and parental cells using Western blotting and qRT-PCR, respectively. 3. Assess Bypass Pathways: Use Western blotting to check for the activation (phosphorylation) of key proteins in bypass signaling pathways such as EGFR, Akt, and ERK. |
| Drug Instability | 1. Proper Storage: Ensure this compound is stored at 4°C for solid form and -20°C or -80°C for stock solutions in an appropriate solvent like DMSO, protected from moisture.[1] 2. Fresh Working Solutions: Prepare fresh dilutions of the drug in culture medium for each experiment. |
Issue 2: High variability in cell viability assay results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | 1. Homogenous Cell Suspension: Ensure a single-cell suspension before plating to avoid clumps. 2. Consistent Seeding Density: Use a consistent cell number for all wells. Perform a cell growth curve to determine the optimal seeding density where cells are in the exponential growth phase during the drug treatment period.[16] |
| Edge Effects in Microplates | 1. Avoid Outer Wells: Do not use the outermost wells of the microplate as they are more prone to evaporation. Fill these wells with sterile PBS or media.[17] |
| Incomplete Drug Solubilization | 1. Ensure Complete Dissolution: Confirm that the this compound stock solution in DMSO is fully dissolved before further dilution in culture medium. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to increasing drug concentrations.[18]
Materials:
-
Parental cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTS assay, see Protocol 3) to determine the initial half-maximal inhibitory concentration (IC50) of this compound for the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound by 1.5 to 2-fold.[18]
-
Monitor and Passage: Continuously monitor the cells for growth. When they reach 70-80% confluency, passage them into a new flask with the same increased drug concentration.
-
Cryopreservation: At each successful dose escalation step, cryopreserve a vial of the cells as a backup.
-
Repeat Dose Escalation: Repeat steps 3-5, gradually increasing the drug concentration. This process can take several months.
-
Characterize Resistant Cells: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 5-10 fold higher than the initial IC50), characterize the resistant phenotype. Confirm the shift in IC50 by performing a new dose-response curve and comparing it to the parental line.
Protocol 2: Western Blotting for uPA, PAI-1, and Signaling Proteins
This protocol provides a general procedure for analyzing protein expression levels in sensitive and resistant cell lines.
Materials:
-
Sensitive and resistant cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.[19]
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[20]
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.[21]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[20][22]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[21][22]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[21][22]
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.[21]
-
Analysis: Quantify the band intensities and normalize to a loading control (GAPDH or β-actin).
Protocol 3: Cell Viability (MTS) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well plates
-
Cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[23][24]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[23][24]
-
Data Analysis: Subtract the background absorbance (medium only wells). Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| Cancer Type A | 85 | 950 | 11.2 |
| Cancer Type B | 120 | 1500 | 12.5 |
Table 2: Hypothetical Relative Protein Expression in Resistant vs. Parental Cells
| Protein | Fold Change in Resistant Cells (Normalized to Parental) |
| PAI-1 | 5.2 |
| p-EGFR / Total EGFR | 3.8 |
| p-Akt / Total Akt | 4.1 |
| p-ERK / Total ERK | 3.5 |
Visualizations
Signaling Pathways and Workflows
Caption: The uPA/uPAR signaling pathway and points of inhibition.
Caption: Potential mechanisms of resistance to uPA inhibitors.
Caption: Workflow for studying and overcoming resistance.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Urokinase - Wikipedia [en.wikipedia.org]
- 4. What are uPA inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 6. Role of Urokinase Receptor in Tumor Progression and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urokinase Type Plasminogen Activator and the Molecular Mechanisms of its Regulation in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PAI-1 mediates acquired resistance to MET-targeted therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PAI‐1 induces Src inhibitor resistance via CCL5 in HER2‐positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Urokinase receptor and resistance to targeted anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Targeting uPAR by CRISPR/Cas9 System Attenuates Cancer Malignancy and Multidrug Resistance [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 17. benchchem.com [benchchem.com]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nsjbio.com [nsjbio.com]
- 20. docs.abcam.com [docs.abcam.com]
- 21. cdn.origene.com [cdn.origene.com]
- 22. bio-rad.com [bio-rad.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. broadpharm.com [broadpharm.com]
Validation & Comparative
ZK824859 Hydrochloride: A Comparative Guide to Urokinase Plasminogen Activator (uPA) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZK824859 hydrochloride with other prominent urokinase plasminogen activator (uPA) inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical studies.
The urokinase plasminogen activator (uPA) system is a critical mediator of extracellular matrix remodeling and has been implicated in a variety of pathological processes, including tumor invasion, metastasis, and inflammation. As such, the development of potent and selective uPA inhibitors is a significant area of therapeutic research. This guide will delve into the comparative efficacy of this compound against other notable uPA inhibitors, supported by available experimental data.
The uPA Signaling Pathway
The uPA system is initiated by the conversion of the zymogen plasminogen into the active serine protease plasmin. This activation is primarily mediated by uPA upon its binding to the urokinase plasminogen activator receptor (uPAR) on the cell surface. Plasmin, in turn, can degrade various components of the extracellular matrix (ECM) and activate other proteases, such as matrix metalloproteinases (MMPs), facilitating cell migration and invasion. This pathway is a key target for therapeutic intervention in cancer and inflammatory diseases.
Caption: The uPA signaling cascade and its role in cancer cell invasion and metastasis.
Quantitative Comparison of uPA Inhibitors
The following table summarizes the in vitro potency and selectivity of this compound and other selected uPA inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), which are measures of a drug's efficacy in inhibiting a specific biological or biochemical function.
| Inhibitor | Target | IC50 / Ki (nM) | Selectivity vs. tPA | Selectivity vs. Plasmin | Reference |
| This compound | Human uPA | 79 (IC50) | ~20-fold | ~17-fold | [1][2] |
| Human tPA | 1580 (IC50) | [1][2] | |||
| Human Plasmin | 1330 (IC50) | [1][2] | |||
| Mouse uPA | 410 (IC50) | ~2.2-fold | ~3.9-fold | [1] | |
| Mouse tPA | 910 (IC50) | [1] | |||
| Mouse Plasmin | 1600 (IC50) | [1] | |||
| WX-UK1 (Mesupron®) | Human uPA | 410 (Ki) | Non-selective | Non-selective | [3][4] |
| Upamostat (WX-671) | Prodrug of WX-UK1 | - | - | - | [5][6] |
| UK-371,804 | Human uPA | 10 (Ki) | ~4000-fold | ~2700-fold | [7][8][9][10] |
| B-428 | Human uPA | 100 (Ki) | High | High | [4] |
| UK122 | Human uPA | 200 (IC50) | >500-fold | >500-fold | [11][12][13][14][15] |
| Human tPA | >100,000 (IC50) | [11][12][14][15] | |||
| Human Plasmin | >100,000 (IC50) | [11][12][14][15] |
Experimental Protocols
The inhibitory activities of the compounds listed above are typically determined using in vitro enzymatic assays. The general principles of these assays are outlined below.
Chromogenic uPA Activity Assay
This assay measures the ability of uPA to cleave a specific chromogenic substrate, resulting in the release of a colored product (e.g., p-nitroaniline, pNA). The rate of color development is proportional to the uPA activity and can be measured spectrophotometrically at 405 nm.[16][17][18][19]
General Protocol:
-
Recombinant human uPA is pre-incubated with varying concentrations of the inhibitor in a 96-well plate.
-
A chromogenic uPA substrate is added to initiate the reaction.
-
The absorbance at 405 nm is measured kinetically over time using a microplate reader.
-
The rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Fluorometric uPA Activity Assay
This assay is similar to the chromogenic assay but utilizes a fluorogenic substrate. Cleavage of the substrate by uPA releases a fluorescent molecule (e.g., 7-amino-4-trifluoromethylcoumarin, AFC), and the increase in fluorescence is measured over time.[20][21]
General Protocol:
-
uPA enzyme and the test inhibitor are incubated together in a 96-well plate.
-
A fluorogenic uPA substrate is added to the wells.
-
The fluorescence intensity is measured at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/500 nm for AFC) over a set period.
-
The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot.
-
IC50 values are calculated by analyzing the dose-response curve.
In Vivo Experimental Data
This compound in a Mouse Model of Multiple Sclerosis
This compound has been evaluated in a chronic experimental autoimmune encephalomyelitis (EAE) mouse model, which is a commonly used model for multiple sclerosis.[1]
Experimental Design:
-
Model: Chronic EAE induced in mice.
-
Treatment: this compound administered at doses of 10, 25, and 50 mg/kg, twice daily for 25 days.
-
Results: The highest dose of 50 mg/kg completely prevented the development of clinical signs of the disease. The lower doses of 10 and 25 mg/kg did not show a significant effect on the clinical scores.[1]
This study suggests the potential of this compound in treating inflammatory diseases like multiple sclerosis, where uPA is implicated in the breakdown of the blood-brain barrier and inflammatory cell infiltration.
Other uPA Inhibitors in In Vivo Cancer Models
-
WX-UK1 (Mesupron®): Has been investigated in several Phase I and II clinical trials for pancreatic and breast cancer.[4]
-
B-428: In a rat prostate cancer model, B-428 was shown to suppress the invasive capacity of human breast cancer cells.[22]
-
IPR-803: A small molecule inhibitor of the uPAR-uPA interaction, showed efficacy in a murine breast cancer metastasis model by impairing metastasis to the lungs.[23]
-
WX-340: A selective uPA inhibitor, was able to reduce cell adhesion and invasiveness of anaplastic thyroid cancer cell lines in vitro, but did not significantly reduce tumor growth in a xenograft model.[24]
Discussion and Conclusion
This compound emerges as a potent and selective inhibitor of human uPA with an IC50 of 79 nM.[1][2] Its selectivity for uPA over other serine proteases like tPA and plasmin is a desirable characteristic, potentially minimizing off-target effects. The in vivo data from the EAE model demonstrates its potential for treating inflammatory conditions.
In comparison, other inhibitors exhibit varying profiles. UK-371,804 displays remarkable potency and selectivity, with a Ki of 10 nM and over 1000-fold selectivity against tPA and plasmin.[7][8][9][10] UK122 also shows high selectivity, with an IC50 of 200 nM for uPA and minimal activity against other tested proteases.[11][12][13][14][15] In contrast, WX-UK1 is a less potent and non-selective inhibitor.[3][4]
The choice of a uPA inhibitor for a specific research application will depend on the desired potency, selectivity profile, and the specific biological question being addressed. This compound represents a valuable tool for investigating the role of uPA in various disease models, particularly in the context of inflammation and potentially cancer. Further head-to-head in vivo studies comparing this compound with other potent and selective inhibitors would be beneficial to fully elucidate its therapeutic potential.
This guide provides a snapshot of the current landscape of uPA inhibitors. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions and results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. zk 824859 — TargetMol Chemicals [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. adooq.com [adooq.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. UK122 - MedChem Express [bioscience.co.uk]
- 16. genoprice.com [genoprice.com]
- 17. abcam.com [abcam.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Urokinase type Plasminogen Activator Human Chromogenic Activity Assay Kit (ab108915) | Abcam [abcam.com]
- 20. eurogentec.com [eurogentec.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. Suppression of the invasive capacity of human breast cancer cells by inhibition of urokinase plasminogen activator via amiloride and B428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Small-molecule inhibition of the uPAR·uPA interaction: synthesis, biochemical, cellular, in vivo pharmacokinetics and efficacy studies in breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
A Comparative Analysis of ZK824859 Hydrochloride and UK-371804: Efficacy as uPA Inhibitors
In the landscape of serine protease inhibitors, both ZK824859 hydrochloride and UK-371804 have emerged as significant molecules targeting the urokinase-type plasminogen activator (uPA). This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to assist researchers and drug development professionals in making informed decisions.
Mechanism of Action: Targeting the uPA System
Both this compound and UK-371804 function as inhibitors of urokinase-type plasminogen activator (uPA), a key enzyme in the plasminogen activation system. The uPA system is critically involved in various physiological and pathological processes, including fibrinolysis, tissue remodeling, cell migration, and tumor invasion. By inhibiting uPA, these compounds can modulate these downstream events.
The central role of uPA is to convert the inactive zymogen, plasminogen, into the active serine protease, plasmin. Plasmin, in turn, has a broad substrate specificity, degrading various components of the extracellular matrix and activating matrix metalloproteinases (MMPs). This cascade of events is crucial for cellular invasion and migration.
Comparative Efficacy: A Data-Driven Overview
The inhibitory potential of this compound and UK-371804 against uPA and other related proteases has been quantified in various studies. The following tables summarize the key efficacy data for both compounds.
| Compound | Target | Parameter | Value (Human) | Selectivity |
| This compound | uPA | IC50 | 79 nM[1][2] | ~20-fold vs tPA, ~17-fold vs plasmin |
| tPA | IC50 | 1580 nM[1][2] | ||
| Plasmin | IC50 | 1330 nM[1][2] | ||
| UK-371804 | uPA | Ki | 10 nM[3][4] | 4000-fold vs tPA, 2700-fold vs plasmin |
| uPA | IC50 | 0.89 µM (in human chronic wound fluid)[4] |
Table 1: In Vitro Inhibitory Activity. This table highlights the superior in vitro potency and selectivity of UK-371804 against human uPA compared to this compound.
| Compound | Animal Model | Dosing | Key Findings |
| This compound | Chronic mouse EAE model | 50 mg/kg, b.i.d. for 25 days | Completely prevented the development of the disease.[1] |
| UK-371804 | Porcine acute excisional wound model | Topical application | Penetrated into wounds and inhibited exogenous uPA activity with no adverse effects on wound healing. |
Table 2: In Vivo Efficacy. The available in vivo data, while in different models, demonstrates the potential of both compounds in relevant disease contexts.
Experimental Methodologies
The following sections detail the experimental protocols used to generate the efficacy data presented above.
In Vitro Enzyme Inhibition Assay (General Protocol)
A typical experimental workflow for determining the inhibitory activity of compounds like this compound and UK-371804 involves a chromogenic substrate assay.
Protocol Details:
-
Reagents: Purified human uPA, tissue-type plasminogen activator (tPA), and plasmin. A specific chromogenic substrate for each enzyme. Test compounds (this compound or UK-371804) dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: A suitable buffer, typically Tris-HCl or HEPES, at a physiological pH.
-
Procedure:
-
The enzyme is pre-incubated with various concentrations of the inhibitor for a defined period at a specific temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate cleavage, which results in a color change, is monitored continuously using a microplate reader.
-
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and Michaelis constant (Km) are known.
In Vivo Efficacy Models
Chronic Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model (for this compound):
-
Animal Model: Female mice are typically used for this model of multiple sclerosis.
-
Induction of EAE: EAE is induced by immunization with a myelin oligodendrocyte glycoprotein (MOG) peptide emulsified in complete Freund's adjuvant (CFA), followed by injections of pertussis toxin.
-
Treatment: this compound is administered orally twice daily (b.i.d.) at specified doses (e.g., 10, 25, and 50 mg/kg) for a defined period (e.g., 25 days).[1]
-
Assessment: Clinical scores are recorded daily to assess the severity of the disease, typically on a scale of 0 to 5, where 0 is no disease and 5 is moribund.
Porcine Acute Excisional Wound Model (for UK-371804):
-
Animal Model: Domestic pigs are often used for wound healing studies due to the similarity of their skin to human skin.
-
Wound Creation: Full-thickness excisional wounds are created on the backs of the animals.
-
Treatment: A hydrogel formulation containing UK-371804 is applied topically to the wounds.
-
Assessment: Wound healing parameters, such as wound closure rates and histological analysis of tissue biopsies, are evaluated. The concentration of UK-371804 in the wound tissue can also be measured to assess penetration.
Conclusion
References
Validating ZK824859 Hydrochloride Activity: A Comparative Analysis with Control uPA Inhibitors
For researchers and drug development professionals investigating the role of the urokinase plasminogen activator (uPA) system in cancer and other diseases, rigorous validation of investigational compounds is paramount. This guide provides a comparative overview of ZK824859 hydrochloride, a selective uPA inhibitor, with other known uPA inhibitors, WX-UK1 and UK122, to serve as a baseline for experimental validation.
Comparative Activity of uPA Inhibitors
The following table summarizes the reported inhibitory potency of this compound and control compounds against human urokinase plasminogen activator. It is important to note that these values are compiled from separate studies and direct, head-to-head comparisons under identical assay conditions may yield different results.
| Compound | Type | Target | Reported IC50 / Ki | Selectivity Highlights |
| This compound | Small Molecule | Human uPA | IC50: 79 nM | Selective over tissue plasminogen activator (tPA) (IC50: 1580 nM) and plasmin (IC50: 1330 nM). |
| WX-UK1 (Mesupron®) | 3-amidinophenylalanine-based small molecule | Human uPA | Ki: 410 nM[1] | A well-characterized uPA inhibitor that has been evaluated in clinical trials.[2][3] It has been noted to also inhibit other serine proteases like trypsin[2]. |
| UK122 | 4-oxazolidinone analog | Human uPA | IC50: 200 nM[4] | Demonstrates high specificity against uPA, with little to no inhibition of other serine proteases such as thrombin, trypsin, plasmin, and tPA at concentrations up to 100 µM[4]. |
Experimental Protocols
To validate the activity of this compound and perform comparative analysis, a fluorogenic uPA activity assay is recommended. Below is a detailed methodology for a typical in vitro uPA inhibition assay.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of test compounds against human uPA.
Materials:
-
Human urokinase (uPA), active enzyme
-
Fluorogenic uPA substrate (e.g., 7-(N-Cbz-glycylglycylargininamido)-4-methylcoumarin trifluoroacetate)
-
Assay Buffer (e.g., Tris-HCl, pH 8.5, containing NaCl and a detergent like Tween-20)
-
Test compounds (this compound and controls) dissolved in DMSO
-
96-well black plates with clear bottoms
-
Fluorescence microplate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., ZK824859 HCl, WX-UK1, UK122) in assay buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Test compound dilution or vehicle control (for 0% and 100% activity)
-
Human uPA enzyme solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
Initiation of Reaction: Add the fluorogenic uPA substrate to all wells to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.[5]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the data: The reaction rate in the presence of the inhibitor is expressed as a percentage of the activity of the vehicle control (100% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
uPA Signaling Pathway and Inhibition
Urokinase plays a critical role in cancer cell invasion and metastasis by converting plasminogen to plasmin, which in turn degrades components of the extracellular matrix (ECM). Additionally, the binding of uPA to its receptor (uPAR) on the cell surface initiates intracellular signaling cascades that promote cell migration, proliferation, and survival. ZK824859 and the control compounds act by directly inhibiting the catalytic activity of uPA, thereby blocking both ECM degradation and uPAR-mediated signaling.
Caption: Inhibition of the uPA signaling pathway by this compound.
Experimental Workflow for Inhibitor Validation
The process of validating a novel uPA inhibitor like this compound involves a systematic workflow from initial screening to cellular assays.
Caption: Experimental workflow for the validation of this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What uPA inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Identification of a novel inhibitor of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Urokinase Activity Assay Kit, Fluorogenic | QIA125 [merckmillipore.com]
ZK824859 Hydrochloride: A Comparative Analysis of Protease Cross-Reactivity
For researchers and drug development professionals engaged in the study of serine proteases, particularly the urokinase plasminogen activator (uPA) system, a thorough understanding of inhibitor selectivity is paramount. This guide provides a comparative analysis of the cross-reactivity of ZK824859 hydrochloride, a known uPA inhibitor, against other related proteases. The data presented herein is essential for evaluating its potential for specific therapeutic applications and for designing further experimental investigations.
Overview of this compound
This compound is recognized as a potent and selective inhibitor of urokinase plasminogen activator (uPA), a serine protease critically involved in processes such as fibrinolysis, cell migration, and tissue remodeling. Dysregulation of uPA activity has been implicated in various pathological conditions, including cancer metastasis and inflammatory diseases, making it a significant target for therapeutic intervention.
Cross-Reactivity Profile
To ascertain the selectivity of this compound, its inhibitory activity was assessed against other key serine proteases involved in the fibrinolytic system, namely tissue plasminogen activator (tPA) and plasmin. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against human and murine forms of these enzymes.
| Protease | Species | IC50 (nM) |
| uPA | Human | 79 |
| tPA | Human | 1580 |
| Plasmin | Human | 1330 |
| uPA | Mouse | 410 |
| tPA | Mouse | 910 |
| Plasmin | Mouse | 1600 |
Data sourced from publicly available information.
The data clearly indicates that this compound exhibits significantly higher potency against human uPA compared to human tPA and plasmin, with approximately 20-fold and 17-fold selectivity, respectively. While still demonstrating preferential inhibition of murine uPA over murine tPA and plasmin, the selectivity margin is reduced. This species-specific difference is a critical consideration for the translation of preclinical findings from murine models to human applications.
Signaling Pathway Context
Caption: Simplified signaling pathway of the urokinase plasminogen activator system and points of inhibition.
Experimental Protocols
The determination of protease inhibition and cross-reactivity is typically achieved through in vitro enzymatic assays. Below is a detailed methodology for a chromogenic assay to determine the IC50 value of an inhibitor against uPA. This protocol can be adapted for other proteases by substituting the specific enzyme and its corresponding chromogenic substrate.
Protocol: Determination of IC50 for uPA Inhibitors using a Chromogenic Assay
1. Materials and Reagents:
-
Purified human urokinase (uPA)
-
This compound (or other test inhibitor)
-
Chromogenic uPA substrate (e.g., S-2444, pyroGlu-Gly-Arg-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
DMSO (for dissolving inhibitor)
2. Experimental Workflow:
The following diagram illustrates the general workflow for determining the IC50 value of a protease inhibitor.
Caption: Experimental workflow for IC50 determination of a protease inhibitor.
3. Detailed Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in Assay Buffer to obtain a range of concentrations to be tested.
-
Enzyme Preparation: Dilute the purified uPA in Assay Buffer to a working concentration that yields a linear rate of substrate hydrolysis over the measurement period.
-
Assay Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Serial dilutions of the inhibitor (or vehicle control - DMSO in Assay Buffer)
-
uPA working solution
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the chromogenic uPA substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the microplate in a reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis. The IC50 is the concentration of the inhibitor that produces 50% inhibition.
-
By following this standardized protocol, researchers can reliably determine the inhibitory potency and selectivity of compounds like this compound, facilitating a more informed assessment of their therapeutic potential.
References
A Comparative Analysis of ZK824859 Hydrochloride and Amiloride Derivatives in the Context of Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ZK824859 hydrochloride and amiloride derivatives, focusing on their distinct and overlapping mechanisms of action with implications for cancer therapy. While initially conceived as a comparison between two Na+/H+ exchanger (NHE) inhibitors, emerging data reveals a more nuanced relationship, with this compound acting as a selective urokinase plasminogen activator (uPA) inhibitor and amiloride derivatives exhibiting dual inhibition of both NHE1 and uPA. This guide will objectively compare their performance based on available experimental data, detail the experimental methodologies, and visualize the relevant biological pathways.
Introduction: Shifting Perspectives on Molecular Targets
Initially, the investigation into this compound was pursued with the hypothesis of it being a novel Na+/H+ exchanger (NHE) inhibitor, similar to the well-established amiloride and its derivatives. However, current pharmacological data definitively identifies this compound as a potent and selective inhibitor of the urokinase plasminogen activator (uPA), a key enzyme implicated in tumor invasion and metastasis.[1][2] Amiloride, a potassium-sparing diuretic, and its derivatives are primarily known for their inhibitory effects on the Na+/H+ exchanger isoform 1 (NHE1), a crucial regulator of intracellular pH in cancer cells.[3][4] Intriguingly, amiloride and its analogs also demonstrate inhibitory activity against uPA, presenting a fascinating case of polypharmacology.[5]
This guide, therefore, pivots from a direct comparison on a single target to a more comprehensive analysis of two distinct but interconnected anti-cancer strategies: selective uPA inhibition by this compound and dual uPA/NHE1 inhibition by amiloride derivatives. This comparative framework is particularly relevant in oncology, where both uPA-mediated proteolysis and NHE1-driven pH dysregulation are critical drivers of cancer progression.[1][3][6]
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory potency of this compound and various amiloride derivatives against their respective and overlapping targets.
Table 1: Inhibitory Potency of this compound against Plasminogen Activators
| Compound | Target | Species | IC50 (nM) |
| This compound | uPA | Human | 79[1][2] |
| tPA | Human | 1580[1][2] | |
| Plasmin | Human | 1330[1][2] | |
| uPA | Mouse | 410[1] | |
| tPA | Mouse | 910[1] | |
| Plasmin | Mouse | 1600[1] |
Table 2: Inhibitory Potency of Amiloride and Its Derivatives against uPA
| Compound | Ki (µM) | IC50 (nM) | Fold Increase in Potency vs. Amiloride |
| Amiloride | 7[1] | - | 1 |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | ~3.5 | - | ~2[1] |
| Hexamethylene amiloride (HMA) | ~3.5 | - | ~2[1] |
| 6-substituted pyrimidine amiloride derivative (24) | - | 175[7] | ~40 |
| 6-substituted methoxypyrimidine amiloride derivative (26) | - | 86[7] | ~81 |
Table 3: Inhibitory Potency of Amiloride Derivatives against NHE1
| Compound | IC50 (nM) |
| Amiloride | 3000[7] |
| 6-substituted pyrimidine amiloride derivative (24) | 266[7] |
| 6-substituted methoxypyrimidine amiloride derivative (26) | 12290[7] |
| 5-morpholino amiloride derivative (29) | 129[7] |
| 5-(1,4-oxazepine) amiloride derivative (30) | 85[7] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation of the presented data. Below are representative protocols for the key assays cited.
Urokinase Plasminogen Activator (uPA) Inhibition Assay (Fluorogenic)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of uPA by measuring the cleavage of a fluorogenic substrate.
Materials:
-
Human uPA enzyme
-
Fluorogenic uPA substrate (e.g., a peptide substrate conjugated to a fluorophore like 7-amino-4-methylcoumarin (AMC))
-
Assay buffer (e.g., Tris-HCl, pH 8.5, containing NaCl and a detergent like Tween-20)
-
Test compounds (this compound, amiloride derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add a fixed amount of human uPA to each well.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time to allow for inhibitor binding to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic uPA substrate to each well.
-
Immediately measure the fluorescence intensity at regular intervals using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm for an AMC-based substrate).
-
Calculate the rate of reaction (increase in fluorescence over time) for each concentration of the test compound.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Na+/H+ Exchanger (NHE1) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of NHE1 by monitoring changes in intracellular pH (pHi).
Materials:
-
A suitable cell line overexpressing human NHE1 (e.g., PS120 fibroblasts)
-
pH-sensitive fluorescent dye (e.g., BCECF-AM)
-
Hanks' Balanced Salt Solution (HBSS), buffered with HEPES
-
Ammonium chloride (NH4Cl) for acid loading
-
Test compounds (amiloride derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Culture the NHE1-expressing cells on coverslips or in a 96-well plate.
-
Load the cells with the pH-sensitive fluorescent dye (e.g., BCECF-AM) by incubating them in a dye-containing solution for a specified time.
-
Wash the cells to remove the extracellular dye.
-
Mount the coverslip in a perfusion chamber or place the 96-well plate in a fluorescence reader.
-
Induce intracellular acidification by exposing the cells to a solution containing NH4Cl, followed by its removal.
-
Monitor the recovery of intracellular pH over time by measuring the ratio of fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm for BCECF) with emission at a fixed wavelength (e.g., 535 nm).
-
Perform the pH recovery measurement in the presence of different concentrations of the test compounds.
-
The rate of pH recovery is indicative of NHE1 activity. Calculate the initial rate of pH recovery for each inhibitor concentration.
-
Plot the rates of pH recovery against the logarithm of the inhibitor concentrations to determine the IC50 value.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and a generalized experimental workflow for inhibitor screening.
Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway in Cancer.
Caption: Na+/H+ Exchanger 1 (NHE1) Signaling Pathway in Cancer.
Caption: Generalized Experimental Workflow for Inhibitor Screening.
Comparative Analysis of Performance and Mechanism of Action
This compound: A Selective uPA Inhibitor
This compound demonstrates high potency and selectivity for human uPA, with an IC50 of 79 nM.[1][2] Its selectivity over other serine proteases like tPA and plasmin is a key feature, potentially reducing off-target effects. The primary mechanism of action of ZK824859 is the direct inhibition of uPA's catalytic activity. By blocking uPA, ZK824859 prevents the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix (ECM).[6][8] This degradation is a critical step in cancer cell invasion and metastasis.[1][6] Furthermore, uPA, through its interaction with its receptor uPAR, can activate intracellular signaling pathways that promote cell proliferation and migration.[1] ZK824859, by inhibiting uPA, is expected to disrupt these pro-tumorigenic processes.
Amiloride and Its Derivatives: Dual uPA and NHE1 Inhibitors
Amiloride and its derivatives present a more complex pharmacological profile. Their primary and most well-characterized activity is the inhibition of NHE1.[3][4] In the tumor microenvironment, cancer cells exhibit a reversed pH gradient, with a more alkaline intracellular pH (pHi) and a more acidic extracellular pH.[3] This aberrant pH regulation, largely driven by NHE1, promotes cancer cell proliferation, survival, and invasion.[3][4] By inhibiting NHE1, amiloride derivatives can reverse this pH dysregulation, leading to intracellular acidification and a less acidic tumor microenvironment, thereby impeding tumor progression.
In addition to their potent NHE1 inhibitory activity, several amiloride derivatives have been shown to inhibit uPA.[1][5] While amiloride itself is a modest uPA inhibitor (Ki = 7 µM), certain 5- and 6-substituted derivatives exhibit significantly enhanced potency, with some reaching nanomolar IC50 values, comparable to that of ZK824859.[1][7] This dual-targeting capability is a significant point of differentiation from ZK824859. The ability to simultaneously inhibit two key drivers of cancer progression – uPA-mediated ECM degradation and NHE1-driven pH dysregulation – could offer a synergistic anti-cancer effect.
Head-to-Head Comparison and Therapeutic Implications
-
Selectivity vs. Polypharmacology: ZK824859 offers a highly selective approach, targeting a single, well-validated cancer target. This may translate to a more predictable pharmacological profile with fewer off-target effects. In contrast, the dual-targeting nature of certain amiloride derivatives offers the potential for broader efficacy by hitting two distinct but complementary pathways involved in cancer metastasis.
-
Potency: For uPA inhibition, the most potent 6-substituted amiloride derivatives demonstrate IC50 values in the same nanomolar range as ZK824859, making them direct competitors in this regard.[1][7]
-
Mechanism of Action: The fundamental difference lies in the additional, potent inhibition of NHE1 by amiloride derivatives. This provides an alternative and potentially synergistic mechanism to combat cancer by modulating the tumor microenvironment's pH, a factor not addressed by selective uPA inhibitors.
-
Clinical Development: Amiloride is an approved drug, which could potentially fast-track the clinical development of its derivatives for oncology indications. The clinical development status of this compound is less clear from the available public information.
Conclusion
The comparative analysis of this compound and amiloride derivatives reveals two distinct yet compelling strategies for anti-cancer therapy. This compound represents a targeted approach, selectively inhibiting the pro-metastatic enzyme uPA. In contrast, certain amiloride derivatives have emerged as dual inhibitors of both uPA and NHE1, offering a multi-pronged attack on cancer progression by targeting both enzymatic degradation of the ECM and the dysregulated pH homeostasis of the tumor microenvironment.
The choice between a highly selective inhibitor like ZK824859 and a dual-targeting agent like the newer amiloride derivatives will depend on the specific cancer type, the relative importance of the uPA and NHE1 pathways in that malignancy, and the desired therapeutic window. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of both classes of compounds in various oncology settings. This guide provides a foundational framework for researchers and drug developers to navigate the complexities of these promising anti-cancer agents.
References
- 1. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor-bound uPA is reversibly protected from inhibition by low molecular weight inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 6-Substituted amiloride derivatives as inhibitors of the urokinase-type plasminogen activator for use in metastatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of novel urokinase plasminogen activator (uPA) inhibitors using ligand-based modeling and virtual screening followed by in vitro analysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Validating ZK824859 Hydrochloride Results: A Comparative Analysis with siRNA Knockdown of uPA
For researchers, scientists, and drug development professionals, establishing the specificity and mechanism of action of a novel inhibitor is a critical step. This guide provides a comparative framework for validating the effects of ZK824859 hydrochloride, a selective inhibitor of urokinase-type plasminogen activator (uPA), by contrasting its performance with the well-established method of siRNA-mediated knockdown of uPA.
Understanding the Tools: A Head-to-Head Comparison
A direct comparison would involve evaluating the phenotypic and molecular outcomes of treating cells with this compound versus transfecting them with uPA-targeting siRNA. The goal is to ascertain if the pharmacological inhibition by this compound phenocopies the genetic knockdown of uPA, thereby validating its on-target effects.
| Feature | This compound | siRNA Knockdown of uPA |
| Mechanism of Action | Pharmacological inhibition of uPA's enzymatic activity. It is an oral, selective inhibitor of human uPA with an IC50 of 79 nM.[1][2][3][4][5] | Post-transcriptional gene silencing, leading to reduced uPA mRNA and protein levels. |
| Specificity | Selective for uPA over other proteases like tissue-type plasminogen activator (tPA) and plasmin, with IC50 values of 1580 nM and 1330 nM, respectively.[1][2][3][4][5] | Highly specific to the uPA mRNA sequence, minimizing off-target effects with proper design. |
| Mode of Application | Added to cell culture medium or administered in vivo. | Transfected into cells using various delivery reagents. |
| Duration of Effect | Reversible and dependent on the compound's half-life and continuous presence. | Can lead to transient or stable knockdown depending on the siRNA construct and delivery method. |
| Potential Off-Target Effects | Possible off-target interactions with other cellular components, although designed for selectivity. | Can include unintended silencing of other genes with similar sequences or activation of the innate immune response. |
Experimental Protocols for Validation
To validate the effects of this compound, a series of experiments should be conducted in parallel with uPA siRNA knockdown.
Cell Viability and Proliferation Assays
-
Methodology: Seed cells (e.g., cancer cell lines known to overexpress uPA) in 96-well plates. Treat one set of wells with varying concentrations of this compound. In parallel, transfect another set of cells with uPA-targeting siRNA and a non-targeting control siRNA. After a predetermined incubation period (e.g., 24, 48, 72 hours), assess cell viability using an MTT or similar colorimetric assay.
-
Expected Outcome: Both this compound treatment and uPA siRNA knockdown are expected to reduce cell viability and proliferation in uPA-dependent cancer cells. The dose-response curve of the inhibitor can be compared to the percentage of knockdown achieved by the siRNA.
Cell Invasion and Migration Assays
-
Methodology: Utilize a Boyden chamber assay with a Matrigel-coated membrane for invasion or an uncoated membrane for migration. Plate cells treated with this compound or transfected with uPA siRNA in the upper chamber. The lower chamber should contain a chemoattractant. After incubation, quantify the number of cells that have migrated or invaded to the lower surface of the membrane.
-
Expected Outcome: A significant reduction in both invasion and migration should be observed in cells treated with this compound and in cells with uPA knockdown, confirming the inhibitor's efficacy in blocking a key function of uPA.
Western Blot Analysis
-
Methodology: Lyse cells after treatment with this compound or transfection with uPA siRNA. Separate proteins by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies specific for uPA to confirm knockdown. Additionally, probe for downstream signaling molecules affected by uPA activity (e.g., phosphorylated forms of ERK, Akt).
-
Expected Outcome: uPA siRNA should show a clear reduction in uPA protein levels. This compound will not affect the total uPA protein level but should inhibit its activity, which can be indirectly observed by a decrease in the activation of downstream signaling pathways, similar to the effect of the siRNA.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for validating the on-target effects of this compound using siRNA knockdown as a benchmark.
Caption: Workflow for validating this compound effects against uPA siRNA knockdown.
Signaling Pathway Inhibition
The uPA system plays a crucial role in activating downstream signaling pathways that promote cell survival, proliferation, and motility. Both this compound and uPA siRNA are expected to disrupt these pathways.
Caption: Inhibition of the uPA signaling pathway by this compound and uPA siRNA.
By employing these comparative experimental strategies, researchers can confidently validate the on-target effects of this compound and build a strong data package to support its further development as a therapeutic agent. The convergence of results from both pharmacological inhibition and genetic knockdown provides robust evidence for the specific role of uPA in the observed cellular phenotypes.
References
In Vitro Showdown: ZK824859 vs. UCD38B Hydrochloride for uPA Inhibition
For researchers and drug development professionals navigating the landscape of urokinase-type plasminogen activator (uPA) inhibitors, ZK824859 hydrochloride and UCD38B hydrochloride present two distinct options. While both molecules target uPA, their in vitro profiles reveal significant differences in potency, selectivity, and mechanism of action, making each suitable for different research applications.
This guide provides a comprehensive in vitro comparison of this compound and UCD38B hydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing their divergent mechanisms of action.
At a Glance: Key In Vitro Characteristics
| Feature | This compound | UCD38B hydrochloride |
| Target | Urokinase-type plasminogen activator (uPA) | Urokinase-type plasminogen activator (uPA) |
| Potency (IC50) | 79 nM (human uPA) | 7 µM (enzymatic assay) |
| Selectivity | Selective for uPA over tPA and plasmin | Information not available |
| Mechanism | Selective, competitive inhibitor of uPA's enzymatic activity. | Competitive inhibitor of uPA's enzymatic activity, leading to mitochondrial mistrafficking and apoptosis. |
| Cell Permeability | Information not available | Cell permeant |
Potency and Selectivity: A Quantitative Comparison
The inhibitory activity of this compound and UCD38B hydrochloride against uPA and related proteases has been quantified through enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target Enzyme | Species | IC50 | Reference |
| This compound | uPA | Human | 79 nM | [1][2] |
| tPA | Human | 1580 nM | [1][2] | |
| Plasmin | Human | 1330 nM | [1][2] | |
| uPA | Mouse | 410 nM | [1] | |
| tPA | Mouse | 910 nM | [1] | |
| Plasmin | Mouse | 1600 nM | [1] | |
| UCD38B hydrochloride | uPA | Not Specified | 7 µM | [3] |
Divergent Mechanisms of Action
While both compounds inhibit the enzymatic activity of uPA, their downstream cellular consequences differ significantly.
This compound acts as a conventional selective inhibitor of uPA. The binding of ZK824859 to uPA blocks its catalytic activity, thereby preventing the conversion of plasminogen to plasmin. This, in turn, inhibits the degradation of the extracellular matrix.
UCD38B hydrochloride , on the other hand, is a cell-permeant compound that not only inhibits uPA's enzymatic activity but also induces a unique form of apoptosis. It causes the mislocalization of intracellular uPA to the perinuclear mitochondria. This aberrant trafficking leads to a reduction in the mitochondrial membrane potential and the subsequent release of Apoptosis-Inducing Factor (AIF), triggering a caspase-independent cell death pathway[3].
Experimental Protocols
The following provides a general overview of the methodologies likely employed to generate the in vitro data discussed.
Enzymatic Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the enzymatic activity of uPA, tPA, or plasmin by 50%.
General Protocol:
-
A specific fluorogenic or chromogenic substrate for the target protease (uPA, tPA, or plasmin) is prepared in a suitable buffer.
-
The enzyme is pre-incubated with varying concentrations of the test compound (ZK824859 or UCD38B hydrochloride) for a defined period at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance using a plate reader.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability/Cytotoxicity Assay (for UCD38B hydrochloride)
Objective: To determine the effect of UCD38B hydrochloride on cell viability and determine its IC50 for cell growth inhibition.
General Protocol (e.g., using U87MG cells):
-
U87MG cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of UCD38B hydrochloride for a specified duration (e.g., 1 hour)[3].
-
Following treatment, a viability reagent (e.g., MTT, resazurin) is added to each well.
-
After an incubation period, the absorbance or fluorescence is measured, which correlates with the number of viable cells.
-
The IC50 for cell growth inhibition is calculated from the dose-response curve.
Conclusion
This compound and UCD38B hydrochloride are both valuable tools for studying the role of uPA in various biological processes.
-
This compound is a potent and selective inhibitor of uPA's enzymatic activity, making it an excellent choice for studies focused on the direct consequences of uPA inhibition on extracellular proteolysis. Its well-characterized selectivity profile allows for more targeted investigations.
-
UCD38B hydrochloride , while a less potent enzymatic inhibitor, offers a unique mechanism of action by inducing apoptosis through mitochondrial mistrafficking of uPA. This makes it a particularly interesting tool for investigating the intracellular roles of uPA and for studies exploring novel cancer therapeutic strategies targeting apoptosis.
The choice between these two compounds will ultimately depend on the specific research question and the desired experimental outcome. For researchers aiming to specifically block the proteolytic cascade initiated by uPA, this compound is the more suitable candidate. For those interested in the intracellular functions of uPA and its potential as a trigger for apoptosis, UCD38B hydrochloride provides a unique and valuable pharmacological tool.
References
Navigating the Urokinase Plasminogen Activator System: A Comparative Guide to Therapeutic Alternatives for ZK824859 Hydrochloride
For researchers and drug development professionals, the quest for potent and selective inhibitors of the urokinase plasminogen activator (uPA) system is a critical frontier in oncology and beyond. ZK824859 hydrochloride, a selective uPA inhibitor, represents a key pharmacological tool in this endeavor. This guide provides a comprehensive comparison of alternative therapeutic strategies, supported by experimental data, to inform future research and development in this pathway.
The uPA system, a cascade of serine proteases, plays a pivotal role in extracellular matrix degradation, a process fundamental to cancer cell invasion and metastasis.[1][2] this compound is a potent and selective inhibitor of human uPA, with a reported IC50 of 79 nM. Its selectivity is highlighted by significantly higher IC50 values for tissue plasminogen activator (tPA) and plasmin, at 1580 nM and 1330 nM, respectively. This guide explores alternative small molecule inhibitors, antibody-based therapies, and strategies targeting related components of the plasminogen activation system, offering a comparative analysis of their mechanisms, efficacy, and developmental status.
Small Molecule Inhibitors: The Case of Upamostat (WX-671)
A prominent alternative to ZK824859 is WX-UK1 and its orally available prodrug, Upamostat (WX-671 or Mesupron). WX-UK1 is a potent uPA inhibitor with a reported Ki of 0.41 μM.[3] Upamostat has been the subject of clinical investigation, providing valuable insights into the therapeutic potential and challenges of uPA inhibition.
Clinical Evaluation of Upamostat
A phase II clinical trial investigated the efficacy of upamostat in combination with capecitabine as a first-line treatment for HER2-negative metastatic breast cancer. The study enrolled 132 patients who were randomized to receive either capecitabine monotherapy or capecitabine plus upamostat.[2][3]
The primary endpoint of the trial, median progression-free survival (PFS), did not show a statistically significant difference between the two arms, with the combination therapy group achieving a median PFS of 8.3 months compared to 7.5 months for the capecitabine alone group.[2][3] However, an exploratory subgroup analysis suggested a potential benefit for the combination in patients who had received prior adjuvant or neoadjuvant chemotherapy, with a median PFS of 8.3 months versus 4.3 months for capecitabine monotherapy in this population.[3]
Another phase I trial evaluated upamostat in combination with gemcitabine for locally unresectable or metastatic pancreatic cancer. In this study, stable disease was observed in 70.6% of patients.[4]
Table 1: Comparative Efficacy of uPA Inhibitors
| Compound | Target | IC50 / Ki | Clinical Trial Phase (Indication) | Key Findings |
| This compound | uPA | IC50: 79 nM | Preclinical | Selective uPA inhibitor. |
| WX-UK1 | uPA | Ki: 0.41 µM | Preclinical | Active metabolite of Upamostat. |
| Upamostat (WX-671) | uPA (prodrug) | - | Phase II (Metastatic Breast Cancer) | No significant improvement in overall PFS, but potential benefit in a subgroup.[2][3] |
| Upamostat (WX-671) | uPA (prodrug) | - | Phase I (Pancreatic Cancer) | 70.6% of patients achieved stable disease.[4] |
Antibody-Based and Receptor-Targeted Strategies
Beyond small molecules, therapeutic strategies are being developed to target other components of the uPA system, including the uPA receptor (uPAR) and uPA itself, using monoclonal antibodies.
Anti-uPA Antibodies
NNC0266-0043 is a humanized monoclonal antibody that exhibits a dual mechanism of action by inhibiting both the activation of the uPA zymogen and the proteolytic activity of the active enzyme.[5] Preclinical studies in cynomolgus monkeys demonstrated a plasma half-life of 210 hours at a dose of 20.6 mg/kg.[5] This antibody is being investigated as a potential therapeutic for rheumatic diseases.[5][6]
Anti-uPAR Antibodies
The uPA receptor (uPAR) is another attractive target due to its overexpression in various cancers.[7][8] ATN-658 is a monoclonal antibody targeting uPAR that has demonstrated significant antitumor activity in preclinical models of pancreatic cancer, where it inhibited tumor growth, invasion, and metastasis.[7] In a triple-negative breast cancer xenograft model, the anti-uPAR antibodies 2G10 IgG and 3C6 IgG significantly decreased tumor growth.[9] Furthermore, radioimmunotherapy using 177Lu-conjugated 2G10 IgG resulted in complete tumor regression in this model.[9]
Targeting the Regulator: PAI-1 Inhibitors
Table 2: Alternative Strategies Targeting the uPA System
| Therapeutic Strategy | Target | Compound/Approach | Mechanism of Action | Key Preclinical/Clinical Findings |
| Anti-uPA Antibody | uPA | NNC0266-0043 | Inhibits uPA activation and activity. | Half-life of 210h in cynomolgus monkeys.[5] |
| Anti-uPAR Antibody | uPAR | ATN-658 | Blocks uPAR function. | Inhibited tumor growth, invasion, and metastasis in pancreatic cancer models.[7] |
| Anti-uPAR Antibody | uPAR | 2G10 IgG, 3C6 IgG | Blocks uPAR function. | Decreased tumor growth in a breast cancer model; 177Lu-2G10 IgG led to complete tumor regression.[9] |
| PAI-1 Inhibition | PAI-1 | Tiplaxtinin (PAI-039) | Inhibits PAI-1. | IC50 of 2.7 µM; effective in preclinical thrombosis models but unsuccessful in human trials due to safety.[12] |
Experimental Methodologies
A critical component of evaluating these therapeutic strategies is the use of robust and reproducible experimental protocols.
In Vitro uPA Inhibition Assay
The inhibitory activity of compounds against uPA can be determined using a chromogenic substrate-based assay.
Protocol:
-
Recombinant human uPA is incubated with varying concentrations of the test inhibitor in a suitable buffer (e.g., Tris-HCl, pH 8.5) at 37°C.
-
After a pre-incubation period, a chromogenic uPA substrate (e.g., S-2444) is added.
-
The rate of substrate hydrolysis, which results in a color change, is monitored spectrophotometrically at 405 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (WST-1 Assay)
To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cells, a WST-1 assay can be employed.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the test compound or vehicle control.
-
After a specified incubation period (e.g., 48-72 hours), WST-1 reagent is added to each well.
-
The plates are incubated for a further 1-4 hours at 37°C.
-
The absorbance at 450 nm is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Tumor Xenograft Model
The in vivo efficacy of these therapeutic agents is often evaluated in immunodeficient mice bearing human tumor xenografts.
Protocol:
-
Human cancer cells (e.g., MDA-MB-231 for breast cancer, L3.6pl for pancreatic cancer) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The therapeutic agent is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised and weighed, and may be used for further analysis (e.g., immunohistochemistry).
Signaling Pathways and Experimental Workflows
The intricate network of interactions within the uPA system and the experimental approaches to study them can be visualized using the following diagrams.
Caption: uPA signaling and therapeutic targets.
Caption: Preclinical drug evaluation workflow.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Upamostat falls short in HER2-negative metastatic breast cancer | MDedge [mdedge.com]
- 4. Phase I Trial of Upamostat Combined With Gemcitabine in Locally Unresectable or Metastatic Pancreatic Cancer: Safety and Preliminary Efficacy Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and preclinical development of an anti-proteolytic uPA antibody for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development of Novel Therapeutics Targeting the Urokinase Plasminogen Activator Receptor (uPAR) and Their Translation Toward the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting uPAR with Antagonistic Recombinant Human Antibodies in Aggressive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. scientificarchives.com [scientificarchives.com]
- 13. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal Procedures for ZK824859 Hydrochloride: A Guide for Laboratory Professionals
Disclaimer: As no specific Safety Data Sheet (SDS) for ZK824859 hydrochloride is publicly available, this document provides disposal guidance based on best practices for handling potent, uncharacterized research chemicals and hydrochloride salts. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. Due to its nature as a potent research compound, it must be treated as hazardous waste. Adherence to institutional and regulatory guidelines is paramount.
I. Hazard Assessment and Waste Classification
Given the lack of specific toxicological data, this compound should be handled as a potent pharmaceutical compound.[1] All waste generated, including the pure compound, solutions, contaminated labware, and personal protective equipment (PPE), must be classified and disposed of as hazardous chemical waste.[2][3] It is crucial to avoid disposing of this chemical down the drain or in regular trash.[2][4]
II. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure during handling and disposal.[5]
| Task Category | Recommended Personal Protective Equipment |
| General Laboratory Work | Safety glasses with side shields, laboratory coat, closed-toe shoes, nitrile gloves.[5] |
| Handling of Powders/Solids | Full-face respirator with appropriate cartridges, chemical-resistant coveralls or suit, double-gloving (e.g., nitrile), chemical-resistant boots or shoe covers.[5] |
| Handling of Liquids/Solutions | Chemical splash goggles or face shield, chemical-resistant gloves (e.g., butyl rubber), chemical-resistant apron over lab coat.[5] |
| Waste Handling & Disposal | Chemical splash goggles, heavy-duty chemical-resistant gloves, chemical-resistant apron, respiratory protection if aerosols or dusts may be generated.[5] |
III. Waste Segregation and Containment
Proper segregation and containment are fundamental to safe disposal.
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container that is compatible with the chemical.[6] Plastic containers are often preferred over glass to minimize the risk of breakage.[2]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the quantity, date of generation, and the principal investigator's name and contact information.[2] Do not use abbreviations or chemical formulas.[2]
-
Storage: Store the hazardous waste container in a designated satellite accumulation area near the point of generation.[7] Ensure the container is kept closed except when adding waste.[6] Segregate it from incompatible materials.[6][7]
IV. Step-by-Step Disposal Protocol
The recommended method for the disposal of potent pharmaceutical compounds is high-temperature incineration by a licensed hazardous waste disposal facility.
-
Waste Collection:
-
Solid Waste: Carefully transfer any solid this compound waste into the designated hazardous waste container using appropriate tools (e.g., disposable spatula).
-
Liquid Waste: Collect all solutions containing this compound in a compatible, sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, must be placed in the solid hazardous waste container.
-
-
Container Management:
-
Do not overfill the waste container.
-
Ensure the exterior of the container is clean and free from contamination.
-
Keep the container securely sealed when not in use.[6]
-
-
Waste Pickup:
V. Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinsing:
-
Container Disposal:
VI. Spill Management
In the event of a spill, follow your laboratory's established spill response protocol for potent compounds. This generally involves:
-
Evacuating and securing the area.
-
Wearing appropriate PPE for cleanup.
-
Using an appropriate absorbent material for liquid spills.
-
Carefully cleaning the area and decontaminating surfaces.
-
Collecting all cleanup materials as hazardous waste.
Disposal Workflow for this compound
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. benchchem.com [benchchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling ZK824859 hydrochloride
Disclaimer: As "ZK824859 hydrochloride" is not a publicly documented chemical entity, this guide has been constructed using safety data for Sunitinib, a representative potent research compound. This information is for illustrative purposes and should not be substituted for a substance-specific Safety Data Sheet (SDS).
Hazard Identification and Personal Protective Equipment (PPE)
All handling of this compound should occur in a designated area, such as a fume hood or a ventilated enclosure, to minimize exposure.[1] Adherence to the following PPE guidelines is mandatory.
Table 1: Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields.[2] | Protects against splashes and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile), inspected before use.[2] Consider double-gloving.[3] | Prevents skin contact with the compound. |
| Body | Fire/flame resistant and impervious lab coat or coveralls.[2] | Protects skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator.[2] | Prevents inhalation of the powdered compound. |
Safe Handling and Operational Workflow
Strict protocols must be followed to ensure the safe handling of this compound from receipt to disposal. Avoid all personal contact, including inhalation.[4]
Experimental Workflow Diagram
Caption: Workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[5][6] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5] |
| Eye Contact | Rinse eyes with pure water for at least 15 minutes, holding the eyelids open.[2][5] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][5] |
Spill Management: For spills, evacuate non-essential personnel from the area.[3] Wearing the appropriate PPE, cover the spill with an inert absorbent material.[7] For dry spills, use dry clean-up procedures to avoid generating dust.[4] Collect the material in a sealed, labeled container for disposal.[3][4] The spill area should be thoroughly cleaned afterward.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous.
Table 3: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Contaminated PPE | Place in a sealed, labeled hazardous waste container. |
| Unused Compound | Dispose of as hazardous chemical waste. Do not discard into drains or waterways.[4] |
| Contaminated Labware | Decontaminate if possible, or dispose of as hazardous waste. |
All waste disposal must adhere to local, state, and federal regulations.[4][5] Consider offering excess and expired materials to a licensed hazardous material disposal company.[2][5] Antineoplastic (cytotoxic) wastes should be incinerated in specially marked, leak-proof containers.[4]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
